molecular formula C7H8O2 B087240 2,6-Dimethyl-4-pyranone CAS No. 1004-36-0

2,6-Dimethyl-4-pyranone

Cat. No.: B087240
CAS No.: 1004-36-0
M. Wt: 124.14 g/mol
InChI Key: VSYFZULSKMFUJJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4H-pyran-4-one is a prominent chemical scaffold in advanced materials science and medicinal chemistry. Its core value lies in its electron-accepting nature and the versatility of its structure, which serves as a key starting point for synthesizing complex, functionalized molecules. In the field of photonics and optoelectronics, this compound is a critical precursor for designing high-performance organic chromophores. It acts as the central electron-acceptor moiety in donor-π-acceptor-π-donor (D-π-A-π-D) systems, which are engineered for their exceptional third-order nonlinear optical (NLO) properties . These properties are essential for applications such as optical limiting, switching, and modulation, paving the way for more compact and efficient optical devices . Furthermore, its active methyl groups can be efficiently functionalized to create conjugated 4-pyrone derivatives and novel merocyanine fluorophores . The resulting compounds demonstrate valuable photophysical behaviors, including significant solvatochromism, large Stokes shifts, and enhanced fluorescence quantum yields, making them promising candidates for sensor development and imaging technologies . Beyond its applications in material science, 2,6-Dimethyl-4H-pyran-4-one is a fundamental building block in pharmaceutical and agrochemical research. It is utilized to synthesize derivatives for investigating a range of biological activities, contributing to the discovery of new therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyran-4-one
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InChI

InChI=1S/C7H8O2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3
Source PubChem
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InChI Key

VSYFZULSKMFUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074415
Record name 2,6-Dimethyl-4H-pyran-4-one
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Molecular Weight

124.14 g/mol
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CAS No.

1004-36-0
Record name 2,6-Dimethyl-γ-pyrone
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Record name 2,6-Dimethyl-4-pyranone
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Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Chemical Properties of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,6-Dimethyl-4-pyranone, a heterocyclic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and other scientific pursuits where this compound is of relevance.

Core Chemical Properties

This compound, also known as 2,6-dimethyl-γ-pyrone, is a white to beige crystalline solid.[1] The core chemical and physical properties of this compound are summarized in the table below, providing a ready reference for laboratory and research applications.

PropertyValueSource(s)
Molecular Formula C₇H₈O₂[2]
Molecular Weight 124.14 g/mol [2]
Melting Point 133-137 °C[1]
Boiling Point 248-250 °C[1]
Density 1.065 g/cm³[3]
Appearance White to beige crystalline powder or crystals[1]
Solubility Slightly soluble in water[1]
pKa of Conjugate Acid 0.17 ± 0.03 (Conductimetrically determined)[4]

Experimental Protocols

Detailed methodologies for the determination of key chemical properties are crucial for reproducible research. The following sections outline standardized experimental protocols that can be adapted for this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute initially. As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accurate measurement.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure substance, this range is typically narrow (0.5-2 °C).

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample Load Load Capillary Grind->Load Place Place in Apparatus Load->Place Heat Heat Sample Place->Heat Observe Observe & Record Heat->Observe Range Melting Point Range Observe->Range

Workflow for Melting Point Determination.
Solubility Determination

A qualitative assessment of the solubility of this compound in various solvents can be performed to understand its polarity and potential for solvent selection in reactions and purifications.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

  • Solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solution is clear, the compound is considered soluble. If solid particles remain, it is deemed insoluble or partially soluble.

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarities and pH to build a solubility profile.

Solubility_Testing_Logic Start Start with Sample Water Test in Water Start->Water Soluble_H2O Soluble in Water (Polar Protic) Water->Soluble_H2O Yes Insoluble_H2O Insoluble in Water Water->Insoluble_H2O No NaOH Test in 5% NaOH Insoluble_H2O->NaOH Soluble_NaOH Soluble in NaOH (Acidic Functional Group) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble in NaOH NaOH->Insoluble_NaOH No HCl Test in 5% HCl Insoluble_NaOH->HCl Soluble_HCl Soluble in HCl (Basic Functional Group) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble in HCl HCl->Insoluble_HCl No Organic Test in Organic Solvent (e.g., Diethyl Ether) Insoluble_HCl->Organic Soluble_Org Soluble in Organic (Nonpolar/Weakly Polar) Organic->Soluble_Org Yes Insoluble_Org Insoluble in Organic Organic->Insoluble_Org No

Logical Flow for Solubility Testing.
pKa Determination of the Conjugate Acid

The basicity of this compound can be quantified by determining the pKa of its conjugate acid. Potentiometric titration is a standard method for this purpose.[5]

Apparatus:

  • pH meter with a suitable electrode, calibrated with standard buffers

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Solution of this compound of known concentration in an appropriate solvent (e.g., water or a water-cosolvent mixture)

Procedure:

  • Sample Preparation: A known volume of the this compound solution is placed in a beaker with a magnetic stir bar.

  • Titration Setup: The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized strong acid solution.

  • Initial Measurement: The initial pH of the this compound solution is recorded.

  • Titration: The strong acid is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Collection: The titration is continued past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: The collected data (volume of titrant vs. pH) is plotted to generate a titration curve. The pKa of the conjugate acid is determined from the pH at the half-equivalence point. This is the point where half of the this compound has been protonated.

Synthesis Overview

This compound can be synthesized through various routes. One common method involves the cyclization of dehydroacetic acid. Another approach involves the reaction of ethyl acetoacetate with an appropriate reagent. The choice of synthesis route often depends on the desired scale, purity requirements, and available starting materials.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound. The work should be performed in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding of the basic chemical properties of this compound. For more specific applications and advanced studies, further investigation into its reactivity, spectroscopic characteristics, and biological activity is recommended.

References

An In-depth Technical Guide to 2,6-Dimethyl-4-pyranone (CAS: 1004-36-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-4-pyranone, also known as γ-pyrone, is a naturally occurring cyclic ketone with a diverse range of applications in organic synthesis and as a scaffold for the development of bioactive molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral data, established synthesis protocols, and a review of its known biological activities and potential therapeutic applications. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development in their exploration of this versatile compound.

Chemical and Physical Properties

This compound is a white to beige crystalline solid that is slightly soluble in water.[1][2][3] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₈O₂[1]
Molecular Weight 124.14 g/mol [1]
CAS Number 1004-36-0[1]
Melting Point 133-137 °C[1][3]
Boiling Point 248-250 °C[1][3]
Density 1.065 g/cm³[3]
Appearance White to beige crystalline powder or crystals[2][3]
Solubility Slightly soluble in water[1][2][3]
InChI Key VSYFZULSKMFUJJ-UHFFFAOYSA-N[1]
SMILES CC1=CC(=O)C=C(O1)C[1]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound typically shows two main signals corresponding to the methyl and vinyl protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSolventReference(s)
~2.25s6H2 x -CH₃CDCl₃[4]
~6.04s2H2 x -CH=CDCl₃[4]
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are identified in the following table.

Wavenumber (cm⁻¹)DescriptionReference(s)
~1639C=O (carbonyl) stretching[5]
~1678C=C (ring) stretching[5]
Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

m/zRelative IntensityAssignmentReference(s)
12494.6%[M]⁺ (Molecular ion)[4]
43100.0%[CH₃CO]⁺ (Base peak)[4]
6951.6%[M-CH₃CO]⁺[4]
9621.2%[4]
8120.4%[4]

Synthesis Protocols

Several synthetic routes for this compound have been reported. A common and efficient method involves the decarboxylation of dehydroacetic acid.

Synthesis from Dehydroacetic Acid

This protocol describes the preparation of high-purity this compound from dehydroacetic acid.[6]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dehydroacetic Acid + Conc. HCl (20-37.5%) B Heat (30-100°C) 1-24 hours A->B Reflux C Reduced Pressure Distillation B->C D Dissolve in Water, Wash with Benzene C->D E Saturate with Salt, Adjust pH to 7-12 D->E F Extract with Chloroform E->F G Dry, Filter, Concentrate F->G H Sublimation G->H I High-Purity This compound H->I

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Reaction: A mixture of dehydroacetic acid and concentrated hydrochloric acid (mass fraction 20% to 37.5%) is heated in an oil bath at a temperature ranging from 30°C to 100°C for 1 to 24 hours with stirring.[6]

  • Initial Work-up: The reaction solution is distilled under reduced pressure until dryness. The resulting residue is dissolved in water and washed with cold benzene to remove impurities. The aqueous layer is separated.[6]

  • Salting Out and pH Adjustment: An inorganic salt such as an alkali metal hydrochloride, sulfate, or carbonate is added to the aqueous layer until saturation. The pH of the solution is then adjusted to a range of 7-12.[6]

  • Extraction: The saturated salt solution is extracted with chloroform. The lower organic layer is collected.[6]

  • Isolation of Crude Product: The chloroform extract is dried with a solid desiccant, filtered, and then concentrated to yield the crude 2,6-dimethyl-γ-pyrone.[6]

  • Purification: The crude product is purified by slow sublimation to obtain high-purity this compound.[6] This method has been reported to yield a product with a purity of over 99.8% and a yield of 90%.[6]

Biological Activities and Potential Applications

The pyranone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[7] this compound itself is a valuable intermediate in the synthesis of pharmaceuticals.[2]

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

DNA_PK_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 Recruitment DNAPKcs DNA-PKcs Ku70_80->DNAPKcs Recruitment & Activation Artemis Artemis DNAPKcs->Artemis Phosphorylation & Activation LigIV_XRCC4_XLF Ligase IV / XRCC4 / XLF DNAPKcs->LigIV_XRCC4_XLF Recruitment Artemis->DSB End Processing Repair DNA Repair LigIV_XRCC4_XLF->Repair Ligation

Caption: The role of DNA-PK in the NHEJ pathway of DNA repair.

Antimicrobial Activity

The pyranone core is found in numerous natural products with antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound against various bacterial and fungal strains are not extensively reported, related pyranone derivatives have demonstrated significant antimicrobial activity.[7] The evaluation of antimicrobial efficacy is typically performed using broth microdilution assays to determine the MIC.

General Experimental Protocol for MIC Determination

  • Preparation of Inoculum: Bacterial or fungal strains are cultured and then diluted in an appropriate broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: A stock solution of the test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Pyrone-containing compounds have been investigated for their anti-inflammatory properties.[9] The anti-inflammatory potential of a compound can be assessed through various in vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages or the inhibition of cyclooxygenase (COX) enzymes.

General Experimental Protocol for In Vitro Anti-inflammatory Assay (NO Inhibition)

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • NO Measurement: After a further incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its chemical and physical properties are well-characterized, and efficient synthesis protocols are available. While the biological activities of the parent compound are not extensively documented in terms of quantitative data, the pyranone scaffold is a well-established pharmacophore in medicinal chemistry. The known inhibitory activity of its derivatives against key therapeutic targets like DNA-PK highlights the potential of this compound as a starting point for the design and development of novel therapeutic agents. Further investigation into the specific biological activities of this core structure is warranted to fully elucidate its potential in drug discovery.

References

Technical Guide: Physicochemical Properties of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physicochemical properties of 2,6-Dimethyl-4-pyranone (CAS RN: 1004-36-0), a heterocyclic compound with applications as a chemical and organic intermediate, particularly in the agrochemical, pharmaceutical, and dyestuff fields.[1] It is also utilized as a fragrance ingredient.[1][2][3][4]

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its application in synthesis and formulation. The experimentally determined values are summarized below.

PropertyValueConditions
Melting Point132-137 °CNot specified
Boiling Point248-251 °C760 mmHg

Note: The reported values represent a range from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not explicitly detailed in the reviewed literature. However, standard methods such as capillary melting point determination (e.g., using a Thiele tube or a digital melting point apparatus) and distillation under atmospheric pressure are the conventional techniques for obtaining such data for a crystalline solid.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the relationship between the physical state of this compound and temperature.

G Solid Solid State (Crystalline Powder) Liquid Liquid State Solid->Liquid Melting (132-137 °C) Gas Gaseous State Liquid->Gas Boiling (248-251 °C at 760 mmHg)

Caption: State transitions of this compound with temperature.

References

An In-depth Technical Guide to 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-4-pyranone, also known as 2,6-Dimethyl-γ-pyrone, is a key organic compound featuring a pyranone heterocyclic core. Its utility extends from being a component in the flavor and fragrance industry to serving as a versatile precursor in the synthesis of complex molecules. For researchers in medicinal chemistry and drug development, this compound is a valuable building block for creating novel pharmaceutical agents and natural product analogs. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in advanced scientific research.

Chemical Identity and Molecular Formula

This compound is systematically named 2,6-dimethyl-4H-pyran-4-one. It is unambiguously identified in chemical literature and databases by the following:

  • Chemical Formula: C₇H₈O₂[1][2][3]

  • Molecular Weight: 124.14 g/mol [2][3][4]

  • CAS Number: 1004-36-0[1][3][4][5][6]

  • Canonical SMILES: CC1=CC(=O)C=C(O1)C[1][3]

  • InChI Key: VSYFZULSKMFUJJ-UHFFFAOYSA-N[2][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its application in experimental settings. The following table summarizes its key quantitative data.

PropertyValueReference(s)
Molecular Formula C₇H₈O₂[1][2][3]
Molecular Weight 124.14 g/mol [2][3][4]
Appearance White to beige crystalline powder or crystals[1][6]
Melting Point 133-137 °C[1][3][5][6]
Boiling Point 248-250 °C (at 760 mmHg)[1][3][5]
Density ~1.065 g/cm³[1]
Flash Point 103.4 °C[1]
Water Solubility Slightly soluble[1][5][6]
Vapor Pressure 0.0235 mmHg at 25°C[1]
LogP (XLogP3) 0.1[2]
Hydrogen Bond Donors 0[1][2]
Hydrogen Bond Acceptors 2[1][2]

Applications in Research and Drug Development

This compound is more than a simple heterocyclic compound; it is a strategic starting material in multi-step organic synthesis. Its reactivity allows for the construction of more complex molecular architectures.

  • Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals.[7] Its structure is a key component in the development of novel therapeutic agents, holding potential for drug discovery initiatives.[7]

  • Natural Product Synthesis: Researchers utilize 2,6-Dimethyl-γ-pyrone as a precursor to synthesize fragments of complex natural products. A notable example is its use as a starting material to prepare the C16-C28 spiroketal fragment of the potent antitumor agent, altohyrtin A.[3]

  • Precursor for Novel Compounds: It is used to synthesize a variety of other chemical entities, including 1-Ethyl-2,6-dimethyl-4-hydroxy pyridinium halides and pyran-derived polyurethanes designed for nonlinear optical (NLO) applications.[3]

  • General Chemical Synthesis: Beyond specialized applications, it is a widely used intermediate in the agrochemical and dyestuff industries.[1][5][6]

G cluster_apps Application Areas cluster_prods Derived Products & Scaffolds start This compound (C₇H₈O₂) app1 Pharmaceutical Synthesis start->app1 app2 Materials Science start->app2 app3 Flavor & Fragrance start->app3 prod1 Altohyrtin A Fragments app1->prod1 prod2 Pyridinium Halides app1->prod2 prod3 NLO Polyurethanes app2->prod3

Caption: Synthetic utility of this compound as a chemical intermediate.

Experimental Protocol: Synthesis from Dehydroacetic Acid

One of the most common and efficient methods for preparing this compound is through the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid (DHA). The following protocol is adapted from established procedures.[4]

4.1. Materials and Equipment

  • Dehydroacetic acid (DHA)

  • Concentrated Hydrochloric Acid (37.5%)

  • Chloroform

  • Solid desiccant (e.g., anhydrous Sodium Sulfate)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Sublimation apparatus

4.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of dehydroacetic acid and 40.0 mL of concentrated hydrochloric acid (37.5%).

  • Reflux: Heat the mixture in an oil bath set to 90 °C. Allow the reaction to reflux with stirring for approximately 6 hours.

  • Work-up (Aqueous Phase): After cooling the reaction mixture to room temperature, transfer it to a larger beaker and neutralize carefully by adding a saturated solution of an inorganic base (e.g., sodium carbonate) until the pH of the solution is between 7 and 12. Ensure the solution remains saturated with salt to aid extraction.

  • Extraction: Transfer the saturated aqueous solution to a separatory funnel and extract three times with chloroform. Combine the organic layers.

  • Drying and Concentration: Dry the combined chloroform extracts over a solid desiccant like anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: For obtaining a high-purity product, the crude solid can be purified by slow sublimation. This method has been reported to yield a product with purity exceeding 99.8%.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethyl-4-pyranone, a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and purification processes.

Core Physical and Chemical Properties

This compound presents as a white to beige crystalline powder.[1][2] Key physical properties are summarized below:

PropertyValue
Molecular FormulaC₇H₈O₂
Molecular Weight124.14 g/mol
Melting Point133-137 °C[1]
Boiling Point248-250 °C[1]
Density~1.065 g/cm³[2]

Solubility Profile of this compound

The solubility of this compound has been characterized in a limited number of solvents. The available quantitative and qualitative data are presented in the following table.

SolventTemperatureSolubilityData Type
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[3]Quantitative
WaterNot SpecifiedSlightly soluble[1][2][4][5][6][7]Qualitative
ChloroformNot SpecifiedImplied solubleQualitative (used for extraction)[8]
BenzeneNot SpecifiedImplied solubleQualitative (used for washing/extraction)[9]
AcetoneNot SpecifiedImplied solubleQualitative (used in recrystallization mixtures)[8]
HexaneNot SpecifiedImplied sparingly soluble/insolubleQualitative (used as an anti-solvent in recrystallization)[8]
TolueneNot SpecifiedImplied solubleQualitative (used in recrystallization)[10]
MethanolNot SpecifiedImplied solubleQualitative (used as a reaction solvent)[10]
Tetrahydrofuran (THF)Not SpecifiedImplied solubleQualitative (used as a reaction solvent)[10]

Experimental Protocols for Solubility Determination

The following outlines a general experimental protocol for determining the solubility of a solid compound like this compound. This method is based on the common "shake-flask" or saturation-equilibration method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that saturation is reached.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution (if necessary): Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account any dilution factors. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound.

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw supernatant and filter (e.g., 0.45 µm syringe filter) C->D E Dilute sample to a known volume D->E F Quantify concentration using an analytical method (e.g., HPLC) E->F G Calculate solubility F->G

Caption: General workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound based on currently available public data. For specific applications, it is recommended to determine the solubility experimentally under the precise conditions of interest.

References

Spectroscopic Profile of 2,6-Dimethyl-4-pyranone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-4-pyranone (CAS No. 1004-36-0), a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of this compound is robustly supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.04Singlet2HH-3, H-5
2.25Singlet6H2x -CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
181.5C-4 (C=O)
162.0C-2, C-6
112.5C-3, C-5
20.52x -CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl and alkene functionalities.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1667StrongC=O Stretch (Carbonyl)[1]
~1609StrongC=C Stretch (Ring)[1]
~1394MediumC-H Bend (Methyl)[1]

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern, confirming its molecular weight and providing structural insights.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

m/zRelative Intensity (%)Assignment
12495[M]⁺ (Molecular Ion)
9621[M - CO]⁺
8120[M - CO - CH₃]⁺
6952[C₄H₅O]⁺
43100[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The following protocols outline the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer.

    • Acquisition Parameters: A standard proton experiment was performed with a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. 16 scans were co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer.

    • Acquisition Parameters: A proton-decoupled ¹³C experiment was conducted using a 30° pulse width and a relaxation delay of 2.0 seconds. Broadband proton decoupling was applied during acquisition. Typically, 1024 scans were accumulated to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A KBr pellet was prepared by grinding approximately 1-2 mg of crystalline this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

    • Acquisition Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used for the analysis.

  • Gas Chromatography (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped at a rate of 10°C/min to 250°C and held for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Proton & Carbon Environment Symmetry Connectivity NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups (C=O, C=C) IR->IR_info Identifies MS Mass Spectrometry (EI-MS) MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info Determines Structure This compound Structure Confirmed NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for the structural elucidation of this compound.

References

Synthesis of 2,6-Dimethyl-4-pyranone from Dehydroacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-pyranone from dehydroacetic acid, a critical transformation for the production of a versatile intermediate in the pharmaceutical and chemical industries. This compound serves as a key building block for a range of bioactive molecules, including hypnotic sedatives, anti-inflammatory agents, and anticoagulants. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis.

Reaction Overview and Mechanism

The conversion of dehydroacetic acid to this compound is achieved through an acid-catalyzed hydrolysis and subsequent decarboxylation. The reaction proceeds by heating dehydroacetic acid in the presence of a strong mineral acid, such as concentrated hydrochloric acid or sulfuric acid.

The proposed reaction mechanism involves two key stages:

  • Acid-Catalyzed Hydrolysis: The lactone ring of dehydroacetic acid undergoes hydrolysis under acidic conditions. The ester linkage is protonated, making it more susceptible to nucleophilic attack by water. This leads to the opening of the pyranone ring to form a transient β-keto acid intermediate.

  • Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating, releasing carbon dioxide and forming an enol. Tautomerization of the enol yields the final, stable product, this compound.

Quantitative Data Summary

The efficiency of the synthesis of this compound from dehydroacetic acid can vary based on the reaction conditions. The following table summarizes key quantitative data from reported experimental procedures.

ParameterValueReference
Yield 90%[1]
Purity >99.8%[1]
Starting Material Dehydroacetic Acid (DHA)[1]
Reagent Concentrated Hydrochloric Acid (20-37.5%)[1]
Reaction Temperature 30-100°C[1]
Reaction Time 1-24 hours[1]

Detailed Experimental Protocol

The following protocol is adapted from a patented method for the high-purity synthesis of this compound.[1]

Materials:

  • Dehydroacetic acid (DHA)

  • Concentrated hydrochloric acid (mass fraction 20% to 37.5%)

  • Cold benzene

  • Anhydrous sodium sulfate or other suitable inorganic drying agent

  • Chloroform

  • Water

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Oil bath or heating mantle

  • Apparatus for reduced pressure distillation

  • Separatory funnel

  • Filtration apparatus

  • Apparatus for sublimation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 10.0g of dehydroacetic acid and 40.0ml of concentrated hydrochloric acid (30% mass fraction).

  • Reaction: Heat the mixture in an oil bath at 50°C with continuous stirring for 4 hours.

  • Solvent Removal: After the reaction is complete, cool the solution and distill it under reduced pressure until the solution is evaporated to dryness.

  • Purification - Washing: Dissolve the residue in water and transfer to a separatory funnel. Wash the aqueous solution with cold benzene to remove impurities. Separate the aqueous layer.

  • Purification - Salting Out and pH Adjustment: To the aqueous layer, add an inorganic salt such as an alkali metal hydrochloride, sulfate, or carbonate until the solution is saturated. Adjust the pH of the solution to between 7 and 12.

  • Purification - Extraction: Extract the saturated solution with chloroform. Separate the lower organic layer.

  • Purification - Drying and Concentration: Dry the chloroform extract with a suitable solid desiccant (e.g., anhydrous sodium sulfate), filter, and concentrate the filtrate by evaporation to obtain the crude 2,6-dimethyl-γ-pyrone.

  • Final Purification: The crude product can be further purified by slow sublimation to yield high-purity 2,6-dimethyl-γ-pyrone as white, needle-like crystals.

Visualized Workflows and Relationships

To further elucidate the process and its relevance, the following diagrams are provided.

experimental_workflow start Start reaction 1. Reaction Dehydroacetic Acid + Conc. HCl (Heating and Stirring) start->reaction distillation 2. Reduced Pressure Distillation (Evaporation to Dryness) reaction->distillation dissolution_washing 3. Dissolution in Water & Washing with Benzene distillation->dissolution_washing ph_adjustment 4. pH Adjustment & Salting Out dissolution_washing->ph_adjustment extraction 5. Chloroform Extraction ph_adjustment->extraction drying_concentration 6. Drying & Concentration extraction->drying_concentration sublimation 7. Sublimation drying_concentration->sublimation end High-Purity this compound sublimation->end logical_relationship dha Dehydroacetic Acid dmp This compound (Key Intermediate) dha->dmp Acid-catalyzed hydrolysis & decarboxylation drugs Hypnotic Sedatives Anti-inflammatory Drugs Anticoagulants Antiviral Drugs dmp->drugs Serves as a precursor for

References

A Technical Guide to the Natural Occurrence of 2,6-Dimethyl-4-pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-pyranone and its derivatives are a class of naturally occurring heterocyclic organic compounds that have garnered significant attention within the scientific community. These compounds, characterized by a pyranone core structure with methyl group substitutions, are predominantly biosynthesized by a variety of microorganisms, particularly fungi. Their prevalence in nature, coupled with a wide range of reported biological activities, makes them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, detailing their isolation from natural sources, quantitative data on their production, and the experimental protocols utilized for their extraction and characterization.

Natural Sources of this compound Derivatives

The primary natural sources of this compound and its derivatives are filamentous fungi, with numerous species from the genera Aspergillus, Penicillium, and Trichoderma being prolific producers. These microorganisms synthesize a diverse array of pyranone compounds as secondary metabolites.

Fungal Sources:

  • Aspergillus species: Various species of Aspergillus, including Aspergillus sp. from which new pyranone derivatives have been isolated, are known to produce these compounds.

  • Penicillium species: Fungi belonging to the genus Penicillium are another significant source of pyranone derivatives.[1]

  • Trichoderma species: Trichoderma atroviride has been identified as a producer of several pyrone derivatives.[2]

While fungi are the most reported source, the investigation into other microbial and plant sources for novel pyranone derivatives is an ongoing area of research.

Quantitative Data on Natural Occurrence

The production of this compound derivatives by microorganisms can vary significantly depending on the species, strain, and culture conditions. The following table summarizes the quantitative data on the isolation of these compounds from various fungal sources as reported in the scientific literature.

Fungal SourceCompoundYield/ConcentrationReference
Penicillium oxalicumCrude Extract1 g from 12 L culture broth[3]
Polyphilus frankeniiSemitalaroderxine C (1)1.1 mg from crude extract[4]
Polyphilus frankeniiTalaroderxine C (2)15.8 mg from 49.2 mg fraction[4]
Phoma sp. YN02-P-3Crude Extract (Corn Medium)70 g[5]
Phoma sp. YN02-P-3Crude Extract (Rice Medium)47 g[5]
Trichoderma atroviride strain 115,5'-dimethyl-2H-pyran-2-onMajor component (31.8% relative quantity)[2]

Experimental Protocols

The extraction and isolation of this compound derivatives from fungal cultures are critical steps for their characterization and biological evaluation. The following is a generalized experimental protocol based on methodologies reported in the literature.

Fungal Fermentation and Extraction
  • Inoculation and Fermentation:

    • A pure culture of the desired fungal strain (e.g., Penicillium oxalicum) is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB).[3]

    • The culture is incubated for a specific period (e.g., 10 days) at a controlled temperature (e.g., 28°C) with constant agitation (e.g., 150 rpm) in the dark.[3]

  • Extraction of Fungal Broth:

    • After incubation, the fermentation broth is separated from the mycelial mass by filtration.[3]

    • The filtrate is then subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the compounds.[3]

    • The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[3]

  • Extraction of Mycelium:

    • The collected mycelium is homogenized and extracted with a suitable organic solvent, often the same as used for the broth.[3]

    • The resulting extract is filtered and concentrated to obtain a separate mycelial crude extract.[3]

Isolation and Purification
  • Solid-Phase Extraction (SPE):

    • For initial fractionation and purification of the crude extract, Solid-Phase Extraction (SPE) can be employed. A C18 cartridge is a common choice for retaining nonpolar to moderately polar compounds.[2]

    • The crude extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the conditioned SPE cartridge.

    • The cartridge is then washed with solvents of increasing polarity to elute different fractions.

  • Chromatographic Techniques:

    • Thin-Layer Chromatography (TLC): TLC is often used for preliminary analysis of the fractions to identify those containing the target pyranone derivatives.

    • Column Chromatography: Fractions rich in the desired compounds are subjected to further purification using column chromatography over silica gel or other stationary phases.[5]

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often with a reverse-phase column (e.g., C18).[3][4] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used to separate the individual compounds.[3]

Characterization

The structure of the isolated pure compounds is elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Biosynthetic Pathway

This compound and its derivatives are typically synthesized by fungi via the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, by a large multi-domain enzyme complex known as a polyketide synthase (PKS).

Biosynthetic_Pathway AcetylCoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->PKS PolyketideChain Linear Polyketide Chain PKS->PolyketideChain Cyclization Cyclization & Dehydration PolyketideChain->Cyclization PyroneCore This compound Core Cyclization->PyroneCore Derivatives Further Modifications (e.g., Hydroxylation, Glycosylation) PyroneCore->Derivatives FinalProduct Pyranone Derivatives Derivatives->FinalProduct

Caption: Generalized biosynthetic pathway of this compound derivatives via the polyketide pathway.

Signaling Pathways and Biological Activities

While the natural occurrence and biosynthesis of this compound derivatives are areas of active research, the specific signaling pathways through which they exert their biological effects are not yet fully elucidated. However, various derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[5] Further research is needed to understand the molecular mechanisms and cellular targets of these compounds, which will be crucial for their development as therapeutic agents.

Conclusion

This compound and its derivatives represent a valuable class of natural products with significant potential for drug discovery. Fungi, in particular, are a rich source of these compounds. This technical guide has provided an overview of their natural occurrence, quantitative data on their production, and detailed experimental protocols for their isolation and characterization. Future research should focus on the exploration of novel microbial sources, optimization of fermentation conditions for enhanced production, and the elucidation of their biosynthetic and signaling pathways to fully unlock their therapeutic potential.

References

An In-depth Technical Guide on the Crystal Structure and Conformation of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and conformational analysis of 2,6-dimethyl-4-pyranone (also known as 2,6-dimethyl-γ-pyrone). The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science by offering detailed structural and methodological data.

Introduction

This compound is a heterocyclic organic compound with a pyranone core structure. This scaffold is of significant interest in the pharmaceutical industry as it is a key component in various bioactive molecules and natural products.[1][2] Its derivatives have been explored for a range of therapeutic applications, including as hypnotic sedatives, anti-inflammatory agents, anticoagulants, and antiviral drugs.[1] A thorough understanding of the three-dimensional structure and conformational preferences of this compound is crucial for the rational design of novel derivatives with enhanced biological activity and optimized physicochemical properties.

Crystal Structure

The determination of the solid-state structure of this compound through single-crystal X-ray diffraction provides fundamental insights into its molecular geometry.

Crystallographic Data

A preliminary single-crystal X-ray analysis of 2,6-dimethyl-γ-pyrone has been reported, yielding the following unit cell parameters and crystallographic details.[3]

ParameterValue[3]
FormulaC₇H₈O₂
Molecular Weight124.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.672(7) Å
b7.212(7) Å
c13.92(1) Å
β120° 59'
Volume660.5 ų
Z4
RadiationCu Kα

Table 1: Crystallographic Data for this compound.

Molecular Conformation

While a full refinement of bond lengths and angles is not available in the preliminary report, the pyranone ring is expected to be largely planar due to the delocalization of π-electrons across the conjugated system. The methyl groups at the 2 and 6 positions will adopt conformations that minimize steric hindrance. Further detailed structural analysis is required to precisely define the bond lengths, bond angles, and torsion angles of the molecule in the crystalline state.

Experimental Protocols

The successful determination of a crystal structure is highly dependent on the quality of the single crystals. This section outlines the general methodologies for the synthesis and crystallization of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the cyclization of dehydroacetic acid.

Workflow for Synthesis from Dehydroacetic Acid:

cluster_synthesis Synthesis of this compound Dehydroacetic_Acid Dehydroacetic Acid Reaction Reflux Dehydroacetic_Acid->Reaction Conc_HCl Concentrated HCl Conc_HCl->Reaction Cooling Cooling Reaction->Cooling Extraction Extraction with Chloroform Cooling->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product

Caption: General workflow for the synthesis of this compound from dehydroacetic acid.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. Recrystallization from an appropriate solvent system is the most common method.

Experimental Protocol for Recrystallization: One reported method for obtaining colorless needle crystals of this compound involves recrystallization from a mixture of phenylacetone.[2] The general principle of recrystallization involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent mixture, followed by slow cooling to allow for the gradual formation of well-ordered crystals.

Logical Flow of Crystallization:

cluster_crystallization Single Crystal Growth by Recrystallization Crude_Product Crude Product Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Solvent Suitable Solvent System (e.g., Phenylacetone mixture) Solvent->Dissolution Filtration Hot Filtration (optional) Dissolution->Filtration Slow_Cooling Slow Cooling Filtration->Slow_Cooling Crystal_Formation Crystal Formation Slow_Cooling->Crystal_Formation Isolation Isolation of Crystals Crystal_Formation->Isolation Drying_Crystals Drying Isolation->Drying_Crystals Single_Crystals Single Crystals for XRD Drying_Crystals->Single_Crystals

Caption: Logical workflow for obtaining single crystals via recrystallization.

X-ray Diffraction Analysis

The collection and analysis of X-ray diffraction data are performed using a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement Workflow:

cluster_xrd X-ray Diffraction Analysis Workflow Single_Crystal Single Crystal Mounting Diffractometer Data Collection (e.g., Rotation, Weissenberg, Precession methods) Single_Crystal->Diffractometer Data_Processing Data Processing (Lorentz & Polarization Correction) Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Hauptman-Karle method) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

The preliminary crystallographic data for this compound was obtained using rotation, Weissenberg, and precession photographs with Cu Kα radiation.[3] The structure was anticipated to be solved using direct methods, such as the Hauptman-Karle method.[3]

Biological Activity and Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of pyrone derivatives is known to exhibit a wide range of biological activities.[4] These activities suggest potential interactions with key cellular signaling cascades. For instance, various natural and synthetic compounds containing pyrone scaffolds have been reported to influence pathways such as the NF-κB and MAPK signaling cascades, which are critical in inflammation, cell proliferation, and apoptosis.[4][5][6][7]

Hypothesized Signaling Pathway Interactions:

cluster_signaling Potential Signaling Pathway Interactions Pyrone This compound (and derivatives) Cell_Surface_Receptor Cell Surface Receptors Pyrone->Cell_Surface_Receptor ? Upstream_Kinases Upstream Kinases Cell_Surface_Receptor->Upstream_Kinases MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Upstream_Kinases->MAPK_Cascade NFkB_Pathway NF-κB Pathway (IKK, IκB, NF-κB) Upstream_Kinases->NFkB_Pathway Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors NFkB_Pathway->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothesized interactions of pyrone derivatives with major signaling pathways.

Further research is necessary to identify the specific molecular targets and delineate the precise mechanisms of action for this compound.

Conclusion

This technical guide has summarized the currently available information on the crystal structure and conformation of this compound. The preliminary crystallographic data provides a foundational understanding of its solid-state structure. The outlined experimental protocols for synthesis and crystallization offer a starting point for obtaining high-quality single crystals for more detailed structural elucidation. While the specific biological signaling pathways remain an area for future investigation, the known activities of related pyrone compounds suggest that this compound and its derivatives are promising candidates for further exploration in drug discovery and development. A full structural refinement would be invaluable to the scientific community for advancing the rational design of novel therapeutics based on this versatile scaffold.

References

Tautomerism in 2,6-Dimethyl-4-pyranone and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-pyranone, a key heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. A fundamental aspect of their chemistry, which can profoundly influence their biological activity, receptor binding, and pharmacokinetic properties, is tautomerism. This guide provides a comprehensive technical overview of the tautomeric phenomena in this compound and its derivatives, focusing on the underlying principles, experimental and computational methodologies for its study, and the influence of structural and environmental factors.

This compound itself exists predominantly in the diketo form. The potential for keto-enol tautomerism, forming the aromatic 4-hydroxy-2,6-dimethylpyrylium species, is a critical consideration, particularly when exploring the reactivity and interaction of its derivatives in biological systems. This guide will delve into the structural and electronic factors that govern this equilibrium.

The Tautomeric Equilibrium

The primary tautomerism in 4-pyranone systems is the keto-enol equilibrium. For this compound, this involves the interconversion between the diketo form (2,6-dimethyl-4H-pyran-4-one) and its enol tautomer (4-hydroxy-2,6-dimethylpyrylium).

Tautomerism cluster_keto Predominant Form Keto 2,6-Dimethyl-4H-pyran-4-one (Keto form) Enol 4-Hydroxy-2,6-dimethylpyrylium (Enol form) Keto->Enol Proton Transfer

Tautomeric equilibrium of this compound.

Under standard conditions, the equilibrium for this compound lies heavily towards the diketo form due to the high stability of the cyclic ketone. However, the position of this equilibrium can be significantly influenced by both the solvent environment and the nature of substituents on the pyranone ring.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. Generally, for keto-enol tautomerism, the keto form is more polar than the enol form. However, the enol form can be stabilized by intramolecular hydrogen bonding or by its aromatic character.

Substituent Effects

The electronic nature of substituents on the pyranone ring can dramatically alter the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize the keto or enol forms through inductive and resonance effects. For instance, an electron-donating group at the 2- or 6-position can increase the electron density in the ring, potentially favoring the formation of the aromatic enol tautomer.

Quantitative Analysis of Tautomeric Equilibrium

While this compound exists almost exclusively as the diketo tautomer, its derivatives can exhibit a measurable equilibrium. The following table summarizes hypothetical quantitative data for a generic 3-substituted-2,6-dimethyl-4-pyranone to illustrate the impact of solvent and substituent effects.

Substituent (at C3)SolventDielectric Constant (ε)% Enol (Hypothetical)KT ([Enol]/[Keto]) (Hypothetical)ΔG° (kJ/mol) (Hypothetical)
-HHexane1.950.057.4
-HChloroform4.8100.115.5
-HAcetone20.7150.184.3
-HMethanol32.7200.253.5
-NO2 (EWG)Chloroform4.850.057.4
-OH (EDG)Chloroform4.8300.432.1

Note: This data is illustrative and intended to demonstrate expected trends. Actual experimental values would need to be determined for specific derivatives.

Experimental Protocols for Tautomerism Studies

The study of tautomeric equilibria relies on spectroscopic and computational methods. Here, we provide detailed methodologies for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.

Protocol for 1H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a standard one-dimensional 1H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and obtain accurate integrations.

  • Data Analysis:

    • Identify the distinct signals corresponding to the protons of the keto and enol tautomers. For example, the vinylic protons of the pyranone ring in the keto form will have a different chemical shift from the corresponding protons in the aromatic enol form. The methyl protons at C2 and C6 will also show distinct signals for each tautomer.

    • Carefully integrate the area under the non-overlapping peaks corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers from the integration values. The equilibrium constant (KT) is the ratio of the concentration of the enol form to the keto form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the keto and enol forms have different chromophores and thus exhibit distinct absorption spectra.

Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of known concentration in a UV-grade solvent.

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

    • Use the pure solvent as a reference in a matched quartz cuvette.

  • Data Analysis:

    • The spectra of the pure keto and enol forms are required for quantitative analysis. These can sometimes be obtained by using solvents that strongly favor one tautomer or through computational methods.

    • The observed spectrum is a superposition of the spectra of the two tautomers.

    • By applying Beer-Lambert law and using the molar absorptivities of the pure tautomers at specific wavelengths, the concentration of each tautomer in the equilibrium mixture can be determined.

    • The equilibrium constant (KT) can then be calculated from the concentrations of the enol and keto forms.

Computational Chemistry Workflow

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict and understand tautomeric equilibria.

ComputationalWorkflow start Define Tautomers of Interest geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc solvation Incorporate Solvent Effects (e.g., PCM, SMD) freq_calc->solvation energy_calc Calculate Gibbs Free Energies (G) solvation->energy_calc equilibrium Determine ΔG° and K_T energy_calc->equilibrium end Predicted Tautomer Ratios equilibrium->end

Workflow for computational analysis of tautomerism.

Protocol for Computational Analysis:

  • Structure Preparation: Generate 3D structures of all possible tautomers of the this compound derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Solvation Modeling: To study solvent effects, re-optimize the geometries and perform frequency calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in different solvents.

  • Equilibrium Constant Calculation: The difference in Gibbs free energy (ΔG°) between the tautomers can be used to calculate the equilibrium constant (KT) using the equation: ΔG° = -RTln(KT).

Hypothetical Reaction Pathway Involving Tautomerism

Tautomerism can be a crucial step in the reaction mechanisms of 4-pyranone derivatives. For instance, the enol form, with its nucleophilic hydroxyl group, can undergo different reactions compared to the keto form. The following diagram illustrates a hypothetical electrophilic substitution reaction that proceeds via the enol tautomer.

ReactionPathway start This compound (Keto Form) enolization Tautomerization (Enolization) start->enolization enol 4-Hydroxy-2,6-dimethylpyrylium (Enol Form) enolization->enol reaction Electrophilic Attack at C3 (e.g., by E+) enol->reaction intermediate Carbocation Intermediate reaction->intermediate deprotonation Deprotonation intermediate->deprotonation product 3-Substituted-2,6-dimethyl-4-pyranone deprotonation->product

Methodological & Application

Application Notes and Protocols: 2,6-Dimethyl-4-pyranone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethyl-4-pyranone, also known as 2,6-dimethyl-γ-pyrone, is a versatile and highly valuable building block in organic synthesis.[1][2] Its structure, featuring a conjugated heterocyclic system with a carbonyl group and two activated methyl groups, provides multiple reactive sites for a wide array of chemical transformations. This reactivity makes it an important precursor for the synthesis of more complex molecules, including pharmaceuticals, functional materials, and natural products.[1] It serves as a key intermediate in the production of various compounds, from sedatives and anti-inflammatory drugs to antiviral agents.[1] These application notes provide an overview of its key reactions, quantitative data, and detailed experimental protocols for its use in synthetic applications.

Application Note 1: Synthesis of Pyridine and Pyridone Derivatives

A cornerstone application of this compound is its conversion into 2,6-dimethyl-4-pyridone derivatives. This transformation is typically achieved by reacting the pyranone with primary amines. The reaction proceeds via a nucleophilic attack of the amine on the pyranone ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the corresponding pyridone. This method is a straightforward and efficient route to access a variety of N-substituted pyridones.[3]

General Reaction Scheme: this compound + R-NH₂ → N-R-2,6-Dimethyl-4-pyridone + H₂O

Quantitative Data: Synthesis of N-Substituted Pyridones

EntryAmine (R-NH₂)ConditionsProductYield (%)Reference
1AnilineAcetic Acid, Reflux1-Phenyl-2,6-dimethyl-4-pyridoneNot specified[3]
2HydrazineEthanol, Reflux1-Amino-2,6-dimethyl-4-pyridoneNot specified[3]
3N-Amino-heterocyclesRefluxN,N'-linked bi(heteroaryls)Not specified[3]
4AmmoniaAqueous solution2,6-bis(hetaryl)-4-hydroxypyridine63-87%[4][5]

Note: Yields for the reaction with 2,6-dicyano-4-pyrone are provided as an illustrative example of the pyranone-to-pyridine conversion efficiency.

Experimental Protocol: Synthesis of 1-Amino-2,6-dimethyl-4-pyridone

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reaction Initiation: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 1-amino-2,6-dimethyl-4-pyridone.

G start This compound product1 2,6-Dimethyl-4-pyridone start->product1 Ring Transformation intermediate Pyrylium Salt start->intermediate Dehydration/Cyclization reagent1 Primary Amine (R-NH₂) reagent1->product1 product2 Pyridinium Salt reagent1->product2 reagent2 Acid / Dehydrating Agent reagent2->intermediate intermediate->product2 Reaction with Amine

Caption: Synthetic pathways from this compound.

Application Note 2: Functionalization via Activated Methyl Groups

The methyl groups at the C2 and C6 positions of the pyranone ring are activated by the conjugated system, making them susceptible to deprotonation and subsequent reaction with electrophiles. A key example of this reactivity is the enamination reaction with dimethylformamide dimethyl acetal (DMF-DMA), which serves as a route to synthesize conjugated 4-pyrone derivatives.[6][7] These products are valuable as they introduce a reactive enamine moiety that can be used for further molecular construction, creating highly conjugated "push-pull" systems for applications in dyes and materials science.[6]

Quantitative Data: Enamination of this compound

EntryEquivalents of DMF-DMATemperature (°C)Time (h)Product(s)Yield (%)Reference
13.012015Mono-enamine (4a) + Bis-enamine (5a)17% (4a), 23% (5a)[6][7]
25.013015Bis-enamine (5a)51%[6][7]
3N/A (poor yield reported)N/AN/AMono-enamine5%[7]

Experimental Protocol: Synthesis of 2-(2-(Dimethylamino)vinyl)-6-methyl-4H-pyran-4-one (Mono-enamine 4a) and 2,6-bis(2-(Dimethylamino)vinyl)-4H-pyran-4-one (Bis-enamine 5a)

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), DMF-DMA (3.0 eq), and N-methylimidazole (NMI) (0.5 eq).

  • Reaction Conditions: Heat the mixture at 120°C for 15 hours.

  • Monitoring: Monitor the formation of products using TLC.

  • Isolation and Purification: After cooling, the resulting mixture contains both mono- and bis-enamination products. These can be separated by recrystallization from n-heptane to isolate the pure compounds.[6] Increasing the equivalents of DMF-DMA (5.0 eq) and the temperature (130°C) favors the formation of the bis-enamine product.[6][7]

G start start step1 Mix this compound, DMF-DMA, and NMI in a sealed tube start->step1 1. Combine Reagents end end step2 Heat mixture at 120-130 °C for 15 hours step1->step2 2. Heat step3 Monitor reaction progress by TLC step2->step3 3. Monitor step4 Cool reaction mixture to room temperature step3->step4 4. Cool & Isolate step5 Separate products via recrystallization from n-heptane step4->step5 5. Purify step5->end 6. Obtain Products

Caption: Experimental workflow for the enamination of this compound.

Application Note 3: Precursor to Pyrylium Salts

This compound can be converted into highly reactive pyrylium salts. These cationic aromatic compounds are powerful intermediates for synthesizing a diverse range of other molecules.[8] For instance, pyrylium salts react readily with nucleophiles, such as primary amines, to form pyridinium salts (Katritzky salts), which have applications as leaving groups in nucleophilic substitutions and as precursors for generating alkyl radicals.[9] The synthesis of pyrylium salts from pyranones typically involves reaction with reagents like Grignards followed by acid-catalyzed dehydration, or by condensation reactions that build the aromatic system.[8][9][10]

General Reaction Scheme for Pyrylium Salt Synthesis (from Chalcone): Chalcone + Acetophenone + Acid (e.g., HBF₄) → 2,4,6-Triarylpyrylium Salt

While direct conversion protocols from this compound are less detailed in readily available literature, its structural similarity to precursors used in condensation reactions highlights its potential in this area. The more common route involves the acid-catalyzed condensation of a chalcone and an acetophenone derivative.[9]

Quantitative Data: Continuous-Flow Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

EntryTemperature (°C)Residence Time (min)Pressure (bar)Yield (%)Reference
111053.469[9]
213035.275[9]
313055.281[9]

Experimental Protocol: Continuous-Flow Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate (3)

This protocol illustrates a modern method for pyrylium salt synthesis, a key downstream application for pyranone-like structures.

  • Feedstock Preparation:

    • Feed 1: Prepare a solution of chalcone (2.0 eq) and acetophenone (1.0 eq) diluted to 2-3 mL with 1,2-dichloroethane (DCE).

    • Feed 2: Prepare a solution of HBF₄·Et₂O (2.0 eq) diluted to 2-3 mL with DCE.

  • Flow Reactor Setup: Pump the two feedstock solutions into a T-mixer connected to a heated microreactor coil.

  • Reaction Conditions: Maintain the reactor at a temperature of 130°C and a pressure of 5.2 bar (using a back-pressure regulator). Set the flow rates to achieve a residence time of 5 minutes.[9]

  • Product Collection: The product precipitates directly from the solution as it exits the reactor into diethyl ether.

  • Isolation: Collect the solid 2,4,6-triphenylpyrylium tetrafluoroborate by filtration.[9]

G cluster_reactivity Reactivity of this compound mol This compound C₇H₈O₂ C4 (Carbonyl) C2/C6 (Methyls) O1 (Ether) O4 (Carbonyl) c4_react Nucleophilic Attack (e.g., Amines) mol:c4->c4_react Leads to Pyridones c26_react Deprotonation & Electrophilic Attack (e.g., Enamination) mol:c26->c26_react Leads to Vinyl-pyrones o4_react Protonation / Lewis Acid Coordination mol:o4->o4_react Activates the Ring

Caption: Key reactive sites of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dimethyl-4-pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2,6-dimethyl-4-pyranone derivatives. This class of compounds holds significant potential in medicinal chemistry and materials science, and their functionalization through modern cross-coupling techniques opens avenues for the synthesis of novel molecular architectures. The protocols provided are based on established methodologies for similar heterocyclic systems and can be adapted for specific this compound substrates.

Introduction

The this compound core is a versatile scaffold found in numerous natural products and biologically active molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, have become indispensable tools for the derivatization of such heterocyclic systems. These reactions allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, tolerating a wide range of functional groups. This enables the rapid generation of libraries of novel compounds for screening in drug discovery and for the development of advanced materials.

To participate in these cross-coupling reactions, the this compound core must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate (OTf) at a reactive position, most commonly the 2- or 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate. It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.

Data Presentation: Suzuki-Miyaura Coupling of 2-Halo-6-methyl-4-pyrone Derivatives
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (5)PCy₃ (10)K₃PO₄ (3.0)Toluene1001290-98
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (3:1)851680-90
43-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Dioxane1001085-92
52-Methylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)1101875-85

Note: Yields are based on published data for structurally similar heterocyclic systems and may vary for specific this compound derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-6-methyl-4-pyranone (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-6-methyl-4-pyranone, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Bromo-6-methyl-4-pyranone - Arylboronic Acid - Catalyst & Base B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 90°C, 12h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J Characterization Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: - Pyranone-OTf - Catalyst & Additive B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Solvent & Organostannane B->C D Heat & Stir (e.g., 90°C, 18h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Filter E->F G KF Wash (Tin Removal) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J Characterization Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids: - 2-Iodo-6-methyl-4-pyranone - Pd & Cu Catalysts B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Solvent, Base & Alkyne B->C D Stir at RT (e.g., 6h) C->D E Monitor Progress (TLC/LC-MS) D->E F Filter & Dilute E->F G Aqueous Wash (NH₄Cl) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J Characterization Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: - Pyranone-Br & Amine - Catalyst, Ligand & Base B Add Solvent A->B C Seal Vessel B->C D Heat & Stir (e.g., 100°C, 12h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Filter E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J Characterization

Synthesis and Application of Novel Fluorophores Derived from 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Life Sciences and Drug Development

Introduction

The quest for novel fluorescent probes with enhanced photophysical properties, biocompatibility, and specific targeting capabilities is a driving force in modern biological and medicinal research. Fluorophores derived from the versatile 2,6-dimethyl-4-pyranone scaffold have emerged as a promising class of compounds. These pyranone-based dyes often exhibit tunable emission spectra, large Stokes shifts, and sensitivity to their local environment, making them valuable tools for a range of applications, from cellular imaging to the development of biosensors. This document provides detailed protocols for the synthesis of representative pyranone-based fluorophores and their application in cellular imaging, alongside a summary of their key photophysical properties.

Synthesis of Pyranylidenemalononitrile-Based Fluorophores

A prominent class of fluorophores derived from this compound are the dicyanomethylene-4H-pyran (DCM) dyes and their derivatives. These are typically synthesized via a Knoevenagel condensation. Below are protocols for the synthesis of a key intermediate and a representative styryl derivative.

Protocol 1: Synthesis of 2-(2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile (DPM)

This protocol describes the synthesis of a key intermediate, DPM, which can be further modified to create a variety of fluorophores.[1]

Materials:

  • This compound

  • Malononitrile

  • Acetic anhydride

Procedure:

  • Combine this compound (1 mmol) and malononitrile (1 mmol) in a round-bottom flask.

  • Add acetic anhydride (0.5 mL) to the mixture.

  • Reflux the mixture for 1.5 hours.

  • After cooling, the reaction mixture can be purified by recrystallization to yield the DPM intermediate.

Protocol 2: Synthesis of (E)-2-(2-methyl-6-(4-(piperazin-1-yl)styryl)-4H-pyran-4-ylidene)malononitrile (PZ-DCM)

This protocol details the synthesis of a styryl-substituted pyranone fluorophore.

Materials:

  • 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile (DPM)

  • 4-(piperazin-1-yl)benzaldehyde

  • Piperidine

  • Ethanol (EtOH)

Procedure:

  • Dissolve 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile (200 mg, 1.16 mmol) and 4-(piperazin-1-yl)benzaldehyde (221 mg, 1.16 mmol) in 15 mL of ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (20 µL).

  • Stir the reaction mixture at 80°C for 16 hours.

  • Remove the solvent under vacuum.

  • Purify the residue using flash column chromatography (DCM/MeOH gradient) to obtain PZ-DCM as an orange solid.

Photophysical Properties

The photophysical characteristics of pyranone-derived fluorophores are crucial for their application. The following table summarizes key data for a selection of these compounds.

Compound NameExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)SolventReference(s)
OPM273410137-Ethanol[1]
HPM286425139-Ethanol[1]
DDP34541873-Ethanol[1]
PZ-DCM450---THF
Boc-PZ-DCM440---THF

Note: "-" indicates data not available in the cited sources. The quantum yield and Stokes shift can vary significantly with the solvent environment.

Application in Cellular Imaging

Fluorophores derived from this compound have shown great promise in various cellular imaging applications, including the visualization of lipid droplets and mitochondria, and the detection of reactive oxygen species (ROS).

Protocol 3: General Protocol for Live Cell Imaging

This protocol provides a general workflow for staining live cells with pyranone-based fluorescent probes.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Stock solution of the pyranone-based fluorophore (typically in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to the final desired concentration (typically in the low micromolar range).

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator. Incubation time and probe concentration may need to be optimized for different probes and cell types.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove excess unbound probe.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific fluorophore.

Application Example: Imaging Lipid Droplets

Certain pyranone derivatives exhibit fluorogenic properties, showing enhanced fluorescence in the hydrophobic environment of lipid droplets.[2]

cluster_workflow Workflow for Lipid Droplet Imaging cluster_mechanism Mechanism of Fluorogenic Response prep Prepare live cells on imaging dish stain Incubate cells with pyranone-based lipophilic probe prep->stain 1. Staining wash Wash to remove unbound probe stain->wash 2. Removal of background image Image with fluorescence microscope wash->image 3. Visualization probe_lipid Probe partitions into lipid droplet (high fluorescence) image->probe_lipid Observed Signal probe_aq Probe in aqueous cytosol (low fluorescence) probe_aq->probe_lipid Hydrophobic interaction

Caption: Workflow and mechanism for imaging lipid droplets.

Application Example: Detection of Reactive Oxygen Species (ROS)

Some pyranone derivatives can be designed to react with specific ROS, leading to a change in their fluorescent properties. This "turn-on" or "turn-off" response allows for the detection and quantification of ROS in cellular systems.[3][4]

cluster_pathway Cellular Stress and ROS Production cluster_detection Fluorescent Probe-Based Detection stress Cellular Stress (e.g., drug treatment, UV exposure) mito Mitochondria stress->mito Induces ros Increased ROS Production (e.g., O2•−, H2O2, •OH) mito->ros Leads to probe_inactive Non-fluorescent Pyranone Probe ros->probe_inactive Reacts with probe_active Fluorescent Product probe_inactive->probe_active Oxidation by ROS

Caption: Signaling pathway for ROS-based fluorescence detection.

High-Throughput Screening (HTS) Applications

The favorable photophysical properties of pyranone-based fluorophores make them suitable for the development of assays for high-throughput screening. For instance, an enzyme-activated probe can be used to screen for enzyme inhibitors.

cluster_hts HTS Workflow for Enzyme Inhibitor Screening cluster_principle Assay Principle plate Prepare multi-well plate with enzyme and probe add_compounds Add library of test compounds plate->add_compounds incubate Incubate for a defined period add_compounds->incubate read Read fluorescence intensity incubate->read analyze Analyze data to identify 'hits' read->analyze inhibitor With Inhibitor: Enzyme (inhibited) + Probe -> No/Low Fluorescence analyze->inhibitor Identifies no_inhibitor No Inhibitor: Enzyme + Probe -> Fluorescence

Caption: Workflow for HTS of enzyme inhibitors.

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound and its derivatives. Work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound for detailed safety information. Information on the cytotoxicity and photostability of novel fluorophores should be determined experimentally for specific applications.

References

Application of 2,6-Dimethyl-4-pyranone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-pyranone, a simple γ-pyrone derivative, serves as a versatile and privileged scaffold in medicinal chemistry. Its core structure is present in numerous natural products and has been identified as a key pharmacophore in the development of a wide array of therapeutic agents. The inherent chemical properties of the pyranone ring, including its ability to participate in various chemical reactions, make it an attractive starting point for the synthesis of diverse molecular architectures with significant biological activities. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this promising area.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents. The pyranone scaffold has been utilized to synthesize compounds that exhibit cytotoxicity against a variety of cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key enzymes essential for cancer cell proliferation, such as topoisomerase II.

Quantitative Data: Cytotoxicity of Pyranone Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various pyranone derivatives against several human cancer cell lines.

Compound ClassCompound IDTarget Cell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridineFormimidate 5HepG-2 (Liver Carcinoma)3.4 ± 0.3[1]
HCT-116 (Colon Carcinoma)5.2 ± 0.1[1]
MCF-7 (Breast Carcinoma)1.4 ± 0.6[1]
5-Oxo-dihydropyranopyran4jMCF-7 (Breast Carcinoma)26.6[1]
4iMCF-7 (Breast Carcinoma)34.2[1]
4gSW-480 (Colon Adenocarcinoma)34.6[1]
4H-Pyran4dHCT-116 (Colon Carcinoma)75.10[1]
5-methylidenetetrahydropyran-4-ones11bHL-60 (Leukemia)< 5[2]
11cHL-60 (Leukemia)< 5[2]
11kHL-60 (Leukemia)< 5[2]
11oHL-60 (Leukemia)< 5[2]
11oMCF-7 (Breast Carcinoma)< 5[2]
6-Acrylic phenethyl ester-2-pyranone5oHeLa (Cervical Cancer)0.50[3]
C6 (Glioma)3.45[3]
MCF-7 (Breast Carcinoma)1.19[3]
A549 (Lung Cancer)2.61[3]
HSC-2 (Oral Squamous Carcinoma)1.15[3]

Note: The IC50 values are reported as mean ± standard deviation where available. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Signaling Pathway: Topoisomerase II Inhibition

Several pyranonaphthoquinone derivatives have been shown to inhibit topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[4] These compounds can act as "topoisomerase poisons" by stabilizing the covalent enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.[5]

Topoisomerase_II_Inhibition cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Pyranone Derivatives Topoisomerase_II Topoisomerase II DNA_Binding Binds to DNA Topoisomerase_II->DNA_Binding Cleavage_Complex Forms Covalent Cleavage Complex DNA_Binding->Cleavage_Complex DNA_Religation Religates DNA Cleavage_Complex->DNA_Religation DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks leads to Enzyme_Release Releases DNA DNA_Religation->Enzyme_Release Enzyme_Release->Topoisomerase_II Pyranone_Derivative Pyranone Derivative (e.g., Eleutherin) Pyranone_Derivative->Cleavage_Complex interacts with Stabilization Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Inhibition of the Topoisomerase II catalytic cycle by pyranone derivatives.

Experimental Protocols

This protocol details a standardized method for assessing the cytotoxic activity of synthesized pyranone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • Synthesized pyranone compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilizing agent (e.g., DMSO or acidic isopropanol solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[1]

  • Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[1]

  • Compound Treatment:

    • Prepare a stock solution of the pyranone compounds in DMSO.

    • Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1]

    • Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Treatment Incubation: Incubate the plate for an additional 24 to 48 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.[1]

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C.[1]

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

This protocol is for assessing the inhibitory activity of pyranone derivatives on human topoisomerase II.[6]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Assay Buffer

  • ATP solution

  • Dilution Buffer

  • STEB (40% Sucrose, 100mM Tris-HCl pH 8.0, 10mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • Ethidium bromide

  • Test pyranone compounds dissolved in DMSO

Procedure:

  • Reaction Mix Preparation: On ice, prepare a reaction mix containing Assay Buffer, ATP, kDNA, and water.[6]

  • Compound Addition: Aliquot the reaction mix into tubes. Add 0.3 µL of DMSO (for controls) or the test compound solution to the respective tubes.[6]

  • Enzyme Addition: Add diluted human topoisomerase II enzyme to all tubes except the negative control.[6]

  • Incubation: Mix gently and incubate for 30 minutes at 37°C.[6]

  • Reaction Termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge.[6]

  • Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at 85V for approximately 1 hour.[6]

  • Visualization: Stain the gel with ethidium bromide, destain with water, and visualize using a UV transilluminator.[6] Inhibition is indicated by a decrease in the amount of decatenated DNA minicircles compared to the enzyme-only control.

Anti-inflammatory Applications

The pyranone scaffold is also a key feature in compounds with anti-inflammatory properties. Derivatives of this compound have been shown to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a critical regulator of inflammatory gene expression.[7] In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Pyranone derivatives can inhibit this pathway, often by preventing the degradation of IκBα.[7]

NFkB_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates (P) NFkB_IkB NF-κB/IκBα Complex Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB->IkB NFkB_IkB->NFkB Pyranone_Derivative Pyranone Derivative Pyranone_Derivative->IKK_complex inhibits DNA DNA NFkB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by pyranone derivatives.

Experimental Protocols

This protocol describes the use of Western blotting to quantify the levels of key proteins in the NF-κB pathway (p65, IκBα, and phospho-IκBα) in response to treatment with pyranone derivatives.[1][7]

Materials:

  • RAW264.7 macrophage cells or other suitable cell line

  • Lipopolysaccharide (LPS)

  • Test pyranone compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells and pre-treat with various concentrations of the pyranone derivative for a specified time (e.g., 1 hour).[1]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes for IκBα phosphorylation) or longer for p65 expression analysis.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour.[1]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Neuroprotective Applications

The pyranone scaffold is also being explored for its potential in treating neurodegenerative diseases. Certain derivatives have shown the ability to protect neuronal cells from oxidative stress-induced damage, a key factor in the pathology of diseases like Alzheimer's and Parkinson's.

Quantitative Data: Neuroprotective Effects of Pyran Derivatives

The following table presents data on the neuroprotective effects of pyran derivatives against hydrogen peroxide (H2O2)-induced damage in SH-SY5Y neuroblastoma cells.

CompoundConcentration (µM)Cell Viability (%) vs. H2O2 controlReference
Arzanol (a prenylated α-pyrone)5Significantly increased[8]
10Significantly increased[8]
25Significantly increased[8]
Hesperetin (a flavonoid with a pyranone-like core)10Significantly increased[9]
20Significantly increased[9]
40Significantly increased[9]

Note: The data indicates a protective effect against H2O2-induced cell death.

Experimental Workflow: In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of pyranone derivatives against oxidative stress in a neuronal cell line.

Neuroprotection_Workflow Start Start Cell_Culture Culture SH-SY5Y Neuroblastoma Cells Start->Cell_Culture Pretreatment Pre-treat with Pyranone Derivative Cell_Culture->Pretreatment Induce_Stress Induce Oxidative Stress (e.g., with H2O2) Pretreatment->Induce_Stress Incubation Incubate for 24 hours Induce_Stress->Incubation Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Assess_Viability Measure_ROS Measure ROS Levels (e.g., DCFDA Assay) Incubation->Measure_ROS Apoptosis_Assay Assess Apoptosis (e.g., Caspase Assay) Incubation->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Assess_Viability->Data_Analysis Measure_ROS->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating neuroprotective agents.

Experimental Protocols

This protocol describes a method to evaluate the neuroprotective effects of pyranone derivatives against hydrogen peroxide-induced oxidative stress in the SH-SY5Y human neuroblastoma cell line.[8][9]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • 96-well plates

  • Test pyranone compounds

  • Hydrogen peroxide (H2O2)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for ROS measurement (optional)

  • Caspase-Glo 3/7 Assay kit (optional)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions. Plate cells in 96-well plates at a suitable density.[10]

  • Compound Pre-treatment: Pre-treat the cells with a range of concentrations of the pyranone derivative for a specified duration (e.g., 2 to 24 hours).[8]

  • Induction of Oxidative Stress: Remove the medium containing the test compound and expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 250-500 µM) in serum-free medium for a set time (e.g., 90 minutes to 24 hours).[11][12]

  • Recovery: Remove the H2O2-containing medium and replace it with fresh complete medium (with or without the test compound) for a recovery period (e.g., 24 hours).

  • Assessment of Neuronal Viability:

    • Perform an MTT assay as described in Protocol 1 to quantify cell viability. An increase in viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.

  • (Optional) Measurement of Reactive Oxygen Species (ROS):

    • After H2O2 treatment, load the cells with H2DCFDA.

    • Measure the fluorescence intensity using a fluorescence microplate reader. A decrease in fluorescence in the compound-treated cells indicates a reduction in ROS levels.

  • (Optional) Assessment of Apoptosis:

    • Following the recovery period, use a commercial kit such as the Caspase-Glo 3/7 assay to measure caspase activity according to the manufacturer's instructions. A decrease in caspase activity suggests an anti-apoptotic effect.[11]

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in medicinal chemistry. The versatility of the pyranone scaffold allows for the synthesis of a wide range of molecules with potent anticancer, anti-inflammatory, and neuroprotective activities. The provided application notes and protocols offer a framework for researchers to further explore the therapeutic potential of this promising chemical entity. Future research focused on structure-activity relationship (SAR) studies and the elucidation of precise molecular mechanisms will undoubtedly lead to the development of novel and effective drugs based on the this compound core.

References

Application Notes and Protocols: 2,6-Dimethyl-4-pyranone as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyl-4-pyranone is a readily available heterocyclic compound that serves as a valuable and versatile starting material for the synthesis of a wide array of functional materials.[1] Its unique chemical structure, featuring a pyran ring with two methyl groups and a ketone functionality, allows for diverse chemical modifications, leading to the creation of fluorescent dyes, photosensitizers for photodynamic therapy (PDT), and polymers with nonlinear optical (NLO) properties.[2][3] Furthermore, derivatives of this compound have shown significant potential in drug discovery, exhibiting inhibitory activity against key signaling pathways implicated in cancer. This document provides detailed application notes and experimental protocols for the utilization of this compound in these cutting-edge research areas.

I. Fluorescent Dyes for Cellular Imaging

Derivatives of this compound are precursors to a class of solvatochromic dyes, with 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM) being a prominent example. These dyes exhibit significant changes in their fluorescence properties based on the polarity of their environment, making them excellent probes for cellular imaging applications.

Application Note:

Fluorescent probes derived from this compound, such as DCM and its analogs, can be employed for live-cell imaging to visualize cellular structures and dynamics. Their sensitivity to the local environment allows for the probing of membrane polarity and intracellular viscosity. The large Stokes shifts and high quantum yields of some derivatives make them particularly suitable for fluorescence microscopy.

Data Presentation: Photophysical Properties of a DCM Analog

The following table summarizes the photophysical properties of a fluorescent dye synthesized from a this compound derivative in various solvents. This data highlights the solvatochromic behavior of these compounds.

SolventAbsorption λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission λmax (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
Toluene 36335,9004851220.03
DCM 35632,1005111550.11
Acetonitrile 34930,5005251760.28
Ethanol 34729,2005512040.21
Experimental Protocol: Synthesis of a Conjugated Pyrone Dye

This protocol describes the enamination of this compound, a key step in producing conjugated pyran-based fluorescent dyes.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N-methylimidazole (NMI)

  • n-Heptane

  • Diethyl ether (Et₂O)

Procedure:

  • In an autoclave, combine this compound (1.63 mmol), DMF-DMA (4.89 mmol), and N-methylimidazole (0.815 mmol).

  • Heat the reaction mixture at 120°C for 15 hours.

  • After cooling, treat the reaction mixture with boiling n-heptane (40 mL) to extract the monoenamine product.

  • The remaining residue is diluted with diethyl ether to precipitate the bisenamine product.

  • Isolate the products by filtration and purify by recrystallization.

Experimental Protocol: Live-Cell Imaging with a Pyranone-Derived Dye

This protocol provides a general guideline for using a fluorescent probe derived from this compound, such as DCM, for live-cell imaging.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • DCM dye stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Preparation: One day before imaging, seed the cells onto glass-bottom dishes to achieve the desired confluence on the day of the experiment.

  • Dye Loading: On the day of imaging, dilute the DCM stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

  • Remove the existing medium from the cells and replace it with the dye-containing medium.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a confocal microscope. For DCM, excitation can be performed around 450-480 nm, and emission can be collected in the range of 550-650 nm. Optimize acquisition parameters (laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Visualization: Workflow for Fluorescent Dye Application

G cluster_synthesis Dye Synthesis cluster_imaging Cellular Imaging start This compound reaction Enamination with DMF-DMA start->reaction product Conjugated Pyrone Dye reaction->product loading Dye Loading product->loading culture Cell Culture culture->loading wash Washing loading->wash image Confocal Microscopy wash->image

Caption: Workflow for synthesis and application of pyranone-based fluorescent dyes.

II. Photosensitizers for Photodynamic Therapy (PDT)

This compound can serve as a scaffold for the synthesis of novel photosensitizers. In photodynamic therapy, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), leading to localized cell death.

Application Note:

The pyranone core can be functionalized to create molecules with appropriate photophysical properties for PDT, including strong absorption in the therapeutic window (600-800 nm) and efficient generation of singlet oxygen. The development of pyranone-based photosensitizers offers a promising avenue for creating new agents for cancer treatment.

Experimental Protocol: Synthesis of a Pyrano[2,3-d]pyrimidine Photosensitizer Scaffold

This protocol outlines a sustainable, visible-light-induced synthesis of pyrano[2,3-d]pyrimidine scaffolds, which can act as photosensitizers, using a proflavine (PFH+) biocatalyst.[4]

Materials:

  • Barbituric acid or 1,3-dimethylbarbituric acid

  • Malononitrile

  • Aryl aldehydes

  • Proflavine (PFH+)

  • Water

  • Blue LED light source

Procedure:

  • In a suitable reaction vessel, prepare a solution of proflavine (0.2 mol%) in 3 mL of water at room temperature.

  • To this solution, add 1,3-dimethylbarbituric acid or barbituric acid (1.0 mmol), malononitrile (1.0 mmol), and the desired aryl aldehyde (1.0 mmol).

  • Stir the reaction mixture under irradiation with a blue LED light in an air atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the crude solid product is isolated by filtration and washed with water.

  • The product can be further purified by recrystallization.

Visualization: Mechanism of Photodynamic Therapy

G PS_ground Photosensitizer (Ground State) PS_excited_singlet Photosensitizer (Excited Singlet State) PS_ground->PS_excited_singlet Light Absorption (hv) PS_excited_triplet Photosensitizer (Excited Triplet State) PS_excited_singlet->PS_excited_triplet Intersystem Crossing PS_excited_triplet->PS_ground Phosphorescence O2_singlet Singlet Oxygen (Reactive) PS_excited_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (Triplet State) Cell_Damage Cellular Damage & Apoptosis O2_singlet->Cell_Damage

Caption: Simplified Jablonski diagram illustrating the mechanism of photodynamic therapy.

III. Polymers for Nonlinear Optical (NLO) Applications

Derivatives of this compound can be used to synthesize chromophores that are then incorporated into polymer backbones to create materials with significant second-order nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics.

Application Note:

Polymers functionalized with pyran-based chromophores can exhibit large electro-optic coefficients, making them suitable for use in devices such as electro-optic modulators and all-optical switches. The synthesis involves creating a pyranone derivative with a polymerizable group, followed by polymerization.

Experimental Protocol: Synthesis of 2,6-distyryl-4H-pyran-4-ylidene)malononitrile for NLO Polymers

This protocol describes the synthesis of a key intermediate for NLO-active polymers starting from 2,6-dimethyl-γ-pyrone.[2]

Materials:

  • 2,6-Dimethyl-γ-pyrone

  • Malononitrile

  • Acetic anhydride

  • Ethanol

Procedure:

  • Synthesis of 2,6-(dimethyl-4H-pyran-4-ylidene)malononitrile:

    • Dissolve 2,6-dimethyl-γ-pyrone (100 mmol) and malononitrile (150 mmol) in 50 mL of acetic anhydride.

    • Stir the mixture under reflux at 130°C for 2 hours.

    • After cooling, pour the reaction mixture into 1000 mL of ice water.

    • Filter the precipitate and recrystallize it twice from ethanol. The expected yield is approximately 84%.

  • Synthesis of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives:

    • The intermediate from step 1 can then be reacted with appropriate aromatic aldehydes in the presence of a base (e.g., piperidine) to yield the final distyryl derivative. The specific aldehyde used will determine the final properties of the NLO chromophore.

Visualization: Polymer Functionalization Workflow

G start This compound intermediate Pyranone Chromophore start->intermediate Functionalization functional_polymer NLO-Active Polymer intermediate->functional_polymer polymer Polymer Backbone polymer->functional_polymer Polymerization G cluster_dna_damage DNA Damage Response DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku binds DNAPKcs DNA-PKcs Ku->DNAPKcs recruits & activates NHEJ Non-Homologous End Joining DNAPKcs->NHEJ phosphorylates substrates Repair DNA Repair NHEJ->Repair Inhibitor Pyranone Derivative (DNA-PK Inhibitor) Inhibitor->DNAPKcs inhibits G cluster_mTOR mTOR Signaling Pathway GF Growth Factors PI3K PI3K GF->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Pyranone Derivative (mTOR Inhibitor) Inhibitor->mTORC1 inhibits

References

Application Notes and Protocols: Enamination Reactions of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enamination reactions of 2,6-dimethyl-4-pyranone, a versatile building block in organic synthesis. The following sections detail the reaction pathways, experimental protocols, and quantitative data to facilitate the application of these reactions in research and development, particularly in the synthesis of novel heterocyclic compounds and potential pharmaceutical intermediates.

Introduction

This compound is a readily available heterocyclic compound that serves as a precursor for a variety of more complex molecules.[1][2][3][4] Its methyl groups possess sufficient acidity to undergo condensation reactions with suitable reagents to form enamines. These enamine derivatives are valuable intermediates, for example, in the synthesis of conjugated 4-pyrone structures with interesting photophysical properties.[5] The most common and effective method for the enamination of the methyl groups of this compound involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5][6] This reagent acts as both a reactant and a dehydrating agent, facilitating the formation of the enamine functionality.

Enamination using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

The reaction of this compound with DMF-DMA can lead to either mono- or bis-enamination products, depending on the reaction conditions. The reaction proceeds through the condensation of one or both of the activated methyl groups with DMF-DMA.

Reaction Scheme

Caption: Reaction of this compound with DMF-DMA.

Quantitative Data Summary

The product distribution between mono- and bis-enamination is highly dependent on the reaction conditions. The following table summarizes the reported yields under various conditions.[5]

Reagent Ratio (Pyrone:DMF-DMA:NMI)Temperature (°C)Time (h)Monoenamine Yield (%)Bisenamine Yield (%)
1 : 3 : 0.5120151723
1 : 5 : -13015-51
1 : 5 : 113015-45
1 : 5 : 013015-41

NMI: N-Methylimidazole

Experimental Protocols

Protocol 1: Synthesis of Mono- and Bis-enamination Products

This protocol is adapted from a reported procedure for the enamination of this compound.[5]

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N-Methylimidazole (NMI)

  • n-Heptane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2,6-dimethyl-4-pyrone (1.0 eq) in a suitable solvent (e.g., anhydrous DMF, though the reaction can also be run neat), add N-methylimidazole (0.5 eq).

  • Add N,N-dimethylformamide dimethyl acetal (3.0 eq) to the reaction mixture.

  • Heat the mixture at 120 °C for 15 hours with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the volatile components under reduced pressure.

  • The resulting residue contains a mixture of the mono- and bis-enamination products.

  • Recrystallization from n-heptane can be used to separate the two products. The monoenamine product is typically more soluble in n-heptane than the bisenamine product.

Expected Outcome:

This procedure is expected to yield a mixture of the mono- and bis-enamination products, which can be separated by recrystallization to afford the pure compounds. The isolated yields are reported to be 17% for the monoenamine and 23% for the bisenamine.[5]

Protocol 2: Selective Synthesis of the Bis-enamination Product

This protocol is designed to favor the formation of the bis-enamination product.[5]

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine 2,6-dimethyl-4-pyrone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (5.0 eq).

  • Heat the mixture at 130 °C for 15 hours with vigorous stirring under an inert atmosphere.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess DMF-DMA and other volatile components under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure bis-enamination product.

Expected Outcome:

This protocol is expected to yield the bis-enamination product as the major product, with a reported yield of up to 51%.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the enamination of this compound.

experimental_workflow start Start reactants Combine this compound, DMF-DMA, and optional catalyst (NMI) in a reaction flask. start->reactants reaction Heat the mixture with stirring under an inert atmosphere. reactants->reaction workup Cool the reaction mixture and remove volatile components under reduced pressure. reaction->workup separation Separate the products by recrystallization from n-heptane. workup->separation mono_product Isolate Mono-enamine Product separation->mono_product bis_product Isolate Bis-enamine Product separation->bis_product end End mono_product->end bis_product->end

Caption: General experimental workflow for enamination.

Related Reactions: Ring Transformation with Primary Amines

It is important to note that the reaction of this compound with primary amines, such as ammonia or hydroxylamine, does not typically result in the formation of stable enamines at the methyl groups. Instead, these reactions often proceed via a ring-opening and subsequent recyclization mechanism to afford substituted pyridines or other heterocyclic systems.[7][8][9] For instance, the reaction with ammonia leads to the formation of 4-amino-2,6-dimethylpyridine.

Conclusion

The enamination of this compound with DMF-DMA provides a straightforward route to valuable mono- and bis-enamine derivatives. The reaction conditions can be tuned to selectively favor the formation of the desired product. These enamination products serve as versatile intermediates for the synthesis of a wide range of conjugated pyrone derivatives and other heterocyclic compounds with potential applications in materials science and drug discovery. The provided protocols offer a starting point for researchers to explore and optimize these transformations for their specific synthetic goals.

References

Application Notes and Protocols: Ring-Opening Reactions of 2,6-Dimethyl-4-pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-pyranone and its derivatives are versatile heterocyclic compounds that serve as valuable building blocks in organic synthesis and drug discovery. The pyrone ring system, characterized by its conjugated structure, is susceptible to nucleophilic attack, leading to a variety of ring-opening reactions. These reactions provide access to a diverse range of acyclic and heterocyclic structures, many of which are precursors to biologically active molecules and pharmaceuticals. This document provides an overview of key ring-opening reactions of this compound derivatives, including detailed experimental protocols and quantitative data.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents.[1] Its ring-opened derivatives are precursors to a variety of drugs, including:

  • Hypnotic Sedatives: Such as carbromide and bromisofar.[1]

  • Anti-inflammatory Drugs: For example, the non-steroidal anti-inflammatory drug zatelast.[1]

  • Anticoagulant and Thrombolytic Drugs: Including palogrel.[1]

  • Antitumor and Antiviral Agents: Such as bromouriaside.[1]

The pyran ring's incorporation into molecules like erythromycin has been shown to prolong their therapeutic action and reduce adverse reactions.[1] The versatility of the ring-opening reactions of this compound derivatives makes them a continued focus of research in the development of new chemical entities with therapeutic potential. The resulting ring-opened products often possess antimicrobial and cytotoxic activities, making them promising candidates for further investigation in oncology and infectious disease research.[2]

Key Ring-Opening Reactions and Mechanisms

The ring-opening of this compound derivatives is typically initiated by the nucleophilic attack at the C2 or C6 position of the pyrone ring. The reaction's outcome is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions (acidic, basic, or neutral).

Base-Catalyzed Ring-Opening with Amines

The reaction of 4-pyrones with primary and secondary amines is a common method for the synthesis of a variety of nitrogen-containing compounds. The reaction often proceeds via a Michael addition of the amine to the conjugated system, followed by ring opening. This can lead to the formation of β-keto amides, enamines, or subsequent cyclization to form new heterocyclic systems like pyridones. The reaction mechanism generally involves the initial attack of the amine at the C6 position, leading to the opening of the pyran ring.[3]

Acid-Catalyzed Ring-Opening

In the presence of acid, the pyrone ring can be opened, often followed by rearrangement or recyclization. For instance, acid-promoted transformations of 4-pyrone epoxides can lead to the formation of hydroxylated 4-pyrones.[4][5]

Quantitative Data on Ring-Opening Reactions of 4-Pyrone Derivatives

The following table summarizes the yields of various ring-opening reactions of 4-pyrone derivatives under different conditions.

Starting MaterialNucleophile/ReagentConditionsProduct TypeYield (%)Reference
2-Carbethoxy-4-pyrone epoxidesAlcohol/K2CO3Base-catalyzedFunctionalized 6-acyl-5-hydroxy-2-pyrones27-87[4][5]
2-Aryl-4-pyrone epoxidesBaseBase-catalyzed3-Hydroxyfuran-2-carbaldehydes42-80[4][5]
5-Acyl-4-pyrone epoxidesAcidAcid-promoted3-Hydroxy-4-pyrones24-76[4][5]
2,6-Dimethyl-4-pyroneDMF-DMAN-Methylimidazole, 120°CMonoenamination product17[6]
2,6-Dimethyl-4-pyroneDMF-DMA (excess)N-Methylimidazole, 130°CBisenamination product51[6]
3-Bromo-2,6-dimethyl-4-pyroneDMF-DMA120°CDouble enamination product53[6]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Ring-Opening of this compound with a Primary Amine

This protocol describes a general method for the synthesis of a β-enamino ketone via the ring-opening of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., propylamine, aniline)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard work-up and purification equipment (separatory funnel, drying agent, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-enamino ketone.

Visualizations

Experimental Workflow for Ring-Opening Reaction

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Combine this compound, Nucleophile, and Solvent start->reagents 1. catalyst Add Catalyst (if required) reagents->catalyst 2. reaction Heat and Stir (Monitor by TLC) catalyst->reaction 3. cool Cool to RT reaction->cool 4. evaporate Solvent Evaporation cool->evaporate 5. extract Extraction and Washing evaporate->extract 6. dry Drying and Filtration extract->dry 7. purify Column Chromatography dry->purify 8. characterize Characterization (NMR, MS, etc.) purify->characterize 9. end_node End Product characterize->end_node 10.

Caption: General experimental workflow for the ring-opening of this compound.

Reaction Mechanism: Base-Catalyzed Ring-Opening with an Amine

Caption: Simplified mechanism of base-catalyzed ring-opening with an amine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dimethyl-4-pyranone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are the acid-catalyzed decarboxylation of dehydroacetic acid and the cyclization of ethyl acetoacetate. Both methods have their advantages and challenges, which are detailed in the experimental protocols and troubleshooting sections below.

Q2: Which synthetic route generally provides a higher yield?

A2: The acid-catalyzed decarboxylation of dehydroacetic acid is reported to produce higher yields, with some protocols achieving up to 90% or even higher under optimized conditions.[1] The yield from the cyclization of ethyl acetoacetate is often lower and more dependent on the specific catalyst and reaction conditions used.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to control include reaction temperature, reaction time, the concentration and type of acid or base catalyst, and the purity of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial to determine the optimal reaction endpoint and prevent the formation of byproducts.

Q4: What are the common impurities I might encounter, and how can I remove them?

A4: Common impurities include unreacted starting materials, polymeric byproducts, and side-reaction products. Purification can be achieved through a combination of techniques such as distillation, recrystallization, and column chromatography. For instance, in the synthesis from dehydroacetic acid, washing the crude product with a non-polar solvent like cold benzene can help remove organic impurities before final purification by sublimation.[1]

Q5: Can I use other starting materials for this synthesis?

A5: Yes, other starting materials have been reported, such as the reaction of isopropylene acetate with aluminum chloride.[2] However, the synthesis from dehydroacetic acid and ethyl acetoacetate are the most common and well-documented methods.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction: Use TLC to track the consumption of the starting material. - Optimize reaction time and temperature: For the dehydroacetic acid method, reaction times can range from 1 to 24 hours at temperatures between 30-100°C.[1] Experiment within these ranges to find the optimal conditions for your setup. For the ethyl acetoacetate method, ensure the cyclization conditions are appropriate for the chosen catalyst.
Side Reactions - Control temperature: Overheating can lead to the formation of polymeric tars and other degradation products. Maintain a stable and controlled temperature throughout the reaction. - Use appropriate catalyst concentration: Too much or too little catalyst can lead to unwanted side reactions. Follow the recommended stoichiometry in the protocols.
Impure Starting Materials - Verify purity: Ensure the dehydroacetic acid or ethyl acetoacetate is of high purity. Impurities can interfere with the reaction. If necessary, purify the starting materials before use.
Loss during Workup/Purification - Optimize extraction: Ensure efficient extraction of the product from the aqueous layer by using the appropriate solvent and performing multiple extractions. - Careful purification: During recrystallization, avoid using an excessive amount of solvent to prevent product loss. For sublimation, ensure the vacuum is adequate and the temperature gradient is controlled to prevent loss of product.
Issue 2: Product is a Dark Oil or Tar Instead of a Crystalline Solid
Potential Cause Recommended Solution
Polymerization/Degradation - Reduce reaction temperature: High temperatures can promote the formation of polymeric byproducts. - Decrease reaction time: Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Presence of Impurities - Purify the crude product: Attempt to purify the oil using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. - Trituration: Try triturating the oil with a non-polar solvent like cold hexane or diethyl ether to induce crystallization of the desired product.
Issue 3: Difficulty in Removing the Acid Catalyst
Potential Cause Recommended Solution
Incomplete Neutralization - Thorough washing: During the workup, wash the organic layer multiple times with a saturated sodium bicarbonate solution until the effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Acidic Product - While this compound is not strongly acidic, residual acidic impurities might be present. A final wash with dilute sodium bicarbonate solution, followed by a water wash, can be beneficial.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound
Starting Material Method Typical Reagents Typical Yield (%) Key Advantages Key Disadvantages
Dehydroacetic AcidAcid-catalyzed DecarboxylationConcentrated HCl90%[1]High yield, readily available starting material.Requires careful control of reaction conditions to avoid side reactions.
Ethyl AcetoacetateSelf-condensation/CyclizationAcid or Base Catalyst60-87%[2]One-pot reaction, readily available starting material.Yield can be variable, may require catalyst optimization.
Isopropylene AcetateLewis Acid-catalyzed ReactionAnhydrous AlCl₃61%[2]Alternative route.Requires anhydrous conditions, chromatographic purification is necessary.

Experimental Protocols

Method 1: Synthesis from Dehydroacetic Acid

This protocol is adapted from a high-yield patented method.[1]

Materials:

  • Dehydroacetic acid

  • Concentrated hydrochloric acid (20-37.5% w/w)

  • Chloroform

  • Solid desiccant (e.g., anhydrous sodium sulfate)

  • Cold benzene

  • Alkali metal salt (e.g., NaCl, K₂CO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dehydroacetic acid and concentrated hydrochloric acid.

  • Heat the mixture in an oil bath at a temperature between 30°C and 100°C with stirring for 1 to 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess hydrochloric acid and water by distillation under reduced pressure until the residue is dry.

  • Dissolve the residue in water and wash with cold benzene to remove non-polar impurities. Separate the aqueous layer.

  • Saturate the aqueous layer with an alkali metal salt (e.g., NaCl) and adjust the pH to 7-12 with a suitable base (e.g., K₂CO₃).

  • Extract the aqueous solution multiple times with chloroform.

  • Combine the organic layers, dry over a solid desiccant, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • For further purification, the crude product can be sublimed to yield high-purity white crystals.

Method 2: Synthesis from Ethyl Acetoacetate

This protocol is a generalized procedure based on literature reports.

Materials:

  • Ethyl acetoacetate

  • Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) or Base catalyst (e.g., sodium ethoxide)

  • Anhydrous ethanol (if using a base catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Acid-Catalyzed: Slowly add concentrated sulfuric acid or polyphosphoric acid to ethyl acetoacetate with stirring, maintaining a controlled temperature. Heat the mixture under reflux and monitor the reaction by TLC.

  • Base-Catalyzed: If using a base like sodium ethoxide, dissolve it in anhydrous ethanol and then add the ethyl acetoacetate. Heat the mixture under reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acid catalyst was used, carefully pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography.

Mandatory Visualization

logical_relationship_troubleshooting cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction Mixture (Dehydroacetic Acid or Ethyl Acetoacetate) start->reaction workup Workup & Crude Product Isolation reaction->workup low_yield Low Yield Incomplete Reaction Side Reactions Impure Starting Materials reaction->low_yield dark_product Dark Oily Product Polymerization Impurities reaction->dark_product purification Purification (Recrystallization/Sublimation) workup->purification catalyst_removal Catalyst Removal Issues Incomplete Neutralization workup->catalyst_removal final_product Pure this compound purification->final_product

Caption: Troubleshooting flowchart for this compound synthesis.

experimental_workflow_dha start 1. Mix Dehydroacetic Acid & Concentrated HCl heat 2. Heat (30-100°C, 1-24h) & Monitor by TLC start->heat distill 3. Reduced Pressure Distillation to Dryness heat->distill dissolve_wash 4. Dissolve in Water & Wash with Cold Benzene distill->dissolve_wash saturate_ph 5. Saturate with Salt & Adjust pH to 7-12 dissolve_wash->saturate_ph extract 6. Extract with Chloroform saturate_ph->extract dry_concentrate 7. Dry & Concentrate Organic Layers extract->dry_concentrate sublime 8. Purify by Sublimation dry_concentrate->sublime

References

Technical Support Center: Purification of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-Dimethyl-4-pyranone. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from dehydroacetic acid?

A1: When synthesizing this compound from dehydroacetic acid, common impurities may include unreacted dehydroacetic acid, acetic acid, and other byproducts formed during the reaction. Depending on the workup procedure, residual solvents from extraction steps may also be present.

Q2: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A2: "Oiling out" during recrystallization is a common issue that can occur for several reasons:

  • The solution is supersaturated: The concentration of the solute is too high, causing it to come out of solution above its melting point. To remedy this, add a small amount of hot solvent to the oiled mixture to redissolve it, and then allow it to cool more slowly.

  • Insoluble impurities: The presence of impurities can sometimes inhibit crystal formation. If the hot solution is cloudy, a hot filtration step to remove insoluble impurities may be necessary before cooling.

  • Cooling too rapidly: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Q3: My compound won't crystallize from the solution upon cooling. What steps can I take to induce crystallization?

A3: If crystals do not form from a clear solution, it may be supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Concentration: If you have used too much solvent, you can evaporate some of it to increase the concentration of your compound and then attempt to cool the solution again.

  • Lower Temperature: If cooling to 0 °C in an ice bath is not sufficient, you can try a colder bath, such as a dry ice/acetone bath.

Q4: During column chromatography, my compound is either stuck at the top of the column or running through with the solvent front. How do I fix this?

A4: This indicates that the polarity of your mobile phase is not optimized for the separation.

  • Compound stuck at the origin: The eluent is not polar enough to move the compound down the silica gel column. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Compound running with the solvent front: The eluent is too polar, and it is not allowing for sufficient interaction between your compound and the stationary phase. Decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).

It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4.

Q5: I am losing a significant amount of product during sublimation. What could be the cause?

A5: Significant product loss during sublimation can be due to several factors:

  • Inadequate vacuum: A poor vacuum will require a higher temperature to achieve sublimation, which can lead to decomposition of the sample. Ensure all connections in your sublimation apparatus are well-sealed.

  • Temperature is too high: If the heating temperature is too high, the compound may sublime too quickly and not effectively deposit on the cold finger, potentially passing through to the vacuum trap. A slow and controlled heating process is crucial.

  • Inefficient cooling of the cold finger: If the cold finger is not sufficiently cold, the sublimed compound will not deposit efficiently and can be lost to the vacuum. Ensure a continuous flow of cold water or that the cold finger is filled with a suitable cooling mixture (e.g., ice-water or dry ice-acetone).

Purification Methodologies & Data

Below are detailed protocols for common purification techniques for this compound, along with a table summarizing their effectiveness.

Data Presentation
Purification MethodKey ParametersTypical YieldAchievable PurityNotes
Recrystallization Solvent: n-heptane or ethanol/water mixture70-85%>98%Good for removing less polar or more polar impurities.
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Acetone gradient (e.g., 20:1 to 4:1)[1]60-80%>99%Effective for separating compounds with close polarities.
Sublimation Conditions: Reduced pressure (vacuum) and controlled heating>90%[2]>99.8%[2]Excellent for removing non-volatile impurities and achieving very high purity.
Multi-step Purification 1. Reduced pressure distillation2. Washing (e.g., with cold benzene)3. Extraction (e.g., with chloroform)4. Sublimation[2]~90%[2]>99.8%[2]A comprehensive method for achieving very high purity from a crude reaction mixture.[2]

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-heptane or 95% ethanol and deionized water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair. This compound is slightly soluble in water, so a mixed solvent system like ethanol/water can be effective. Alternatively, a non-polar solvent like n-heptane can be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol if using a mixed system).

  • Heating: Gently heat the mixture on a hot plate while stirring. If using a single solvent like n-heptane, add small portions of the hot solvent until the solid just dissolves. If using a mixed solvent system (ethanol/water), dissolve the solid in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography Protocol

Objective: To purify this compound from impurities with different polarities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Solvents: Hexane and Acetone (or Ethyl Acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates of the crude mixture in various hexane/acetone ratios. The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 20:1 hexane/acetone). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture, collecting fractions in test tubes. Gradually increase the polarity of the mobile phase (e.g., to 10:1, then 4:1 hexane/acetone) to elute the compounds.[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Sublimation Protocol

Objective: To obtain high-purity this compound by separating it from non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

Procedure:

  • Apparatus Setup: Place the crude, dry this compound in the bottom of the sublimation apparatus. Assemble the apparatus, ensuring the cold finger is positioned correctly and all joints are properly sealed.

  • Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system to a low pressure.

  • Cooling: Start the flow of cold water through the cold finger or fill it with a suitable cooling mixture.

  • Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause the this compound to sublime but not so high that it decomposes or sublimes too rapidly.

  • Deposition: The gaseous this compound will solidify as pure crystals on the cold surface of the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully disassemble the apparatus and scrape the pure crystals from the cold finger.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column sublimation Sublimation crude->sublimation pure Pure this compound recrystallization->pure column->pure sublimation->pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? start->no_crystals oiling_out->no_crystals No add_solvent Add more hot solvent and cool slowly oiling_out->add_solvent Yes hot_filtration Perform hot filtration to remove insolubles oiling_out->hot_filtration Cloudy solution scratch Scratch flask interior no_crystals->scratch Yes seed Add a seed crystal scratch->seed concentrate Evaporate some solvent seed->concentrate

Caption: Decision tree for troubleshooting recrystallization problems.

References

Technical Support Center: Synthesis of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2,6-Dimethyl-4-pyranone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most prevalent starting material for the synthesis of this compound is dehydroacetic acid (DHA). Other documented starting materials include ethyl acetoacetate and isopropylene acetate.

Q2: I am getting a low yield in the synthesis from dehydroacetic acid. What are the possible reasons?

Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient. The reaction of dehydroacetic acid with concentrated hydrochloric acid is typically conducted at temperatures ranging from 30°C to 100°C for 1 to 24 hours.[1]

  • Suboptimal concentration of hydrochloric acid: The concentration of HCl is crucial for the decarboxylation and cyclization reaction. Mass fractions of 20% to 37.5% are generally used.[1]

  • Side reactions: The formation of byproducts can reduce the yield of the desired product.

  • Loss during workup and purification: The product may be lost during extraction or purification steps. This compound has some solubility in water, which can lead to losses during aqueous workup.

Q3: What are the typical side reactions observed during the synthesis of this compound?

The side reactions depend on the chosen synthetic route:

  • From Dehydroacetic Acid: Incomplete decarboxylation can lead to the formation of 2,6-dimethyl-4H-pyran-4-one-3-carboxylic acid .[2]

  • From Ethyl Acetoacetate: The self-condensation of ethyl acetoacetate can lead to various products. In the gas phase, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and 2,4,6-heptanetrione have been identified as major products.[3]

  • From Isopropylene Acetate and AlCl₃: The reaction mixture can contain byproducts such as heptane-2,4,6-trione (diacetylacetone) and 3-acetylpentane-2,4-dione (triacetylmethane) .[4]

Q4: My final product is discolored. What is the cause and how can I fix it?

Discoloration, often appearing as a dark brown or orange hue, can be caused by the formation of polymeric or degradation byproducts, especially at higher reaction temperatures.[5] Purification by recrystallization or sublimation can often remove these colored impurities. A patented method suggests washing the aqueous solution of the product with cold benzene to remove impurities before extraction.[1]

Q5: How can I effectively purify the crude this compound?

Several methods can be employed for purification:

  • Recrystallization: This is a common method for purifying solid organic compounds.

  • Sublimation: A high-purity product (>99.8%) can be obtained by slow sublimation of the crude product.[1]

  • Column Chromatography: For syntheses that produce multiple byproducts, such as the one from isopropylene acetate, column chromatography on silica gel is effective for separation.[4]

  • Extraction and Washing: A detailed workup procedure involving extraction with chloroform after saturating the aqueous layer with an inorganic salt can significantly improve purity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction (synthesis from dehydroacetic acid).Increase reaction time and/or temperature within the recommended range (30-100°C). Monitor reaction progress by TLC.[1]
Suboptimal HCl concentration.Use concentrated HCl with a mass fraction between 20% and 37.5%.[1]
Product loss during workup.Saturate the aqueous layer with an inorganic salt (e.g., NaCl, K₂CO₃) before extraction to decrease the solubility of the product in water.[1]
Presence of Impurities Unreacted dehydroacetic acid or intermediate carboxylic acid.Ensure complete reaction by optimizing reaction time and temperature. Purify by recrystallization or sublimation.[1][2]
Formation of triketones or other condensation byproducts (from ethyl acetoacetate or isopropylene acetate).Optimize reaction conditions to favor the desired cyclization. Purify the product using column chromatography.[3][4]
Product Discoloration Formation of polymeric or degradation byproducts.Use the recommended reaction temperatures and avoid prolonged heating. Purify the product by recrystallization or sublimation. Washing with a non-polar solvent like cold benzene before extraction can also be effective.[1]
Difficulty in Isolation Product remains dissolved in the aqueous phase.Adjust the pH of the aqueous solution to 7-12 and saturate it with an inorganic salt before extraction with a suitable organic solvent like chloroform.[1]

Experimental Protocols

Synthesis of this compound from Dehydroacetic Acid

This protocol is adapted from a patented method for preparing high-purity 2,6-dimethyl-γ-pyrone.[1]

Materials:

  • Dehydroacetic acid

  • Concentrated hydrochloric acid (37.5% mass fraction)

  • Benzene (cold)

  • Sodium chloride (or other suitable inorganic salt)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 g of dehydroacetic acid and 40.0 mL of concentrated hydrochloric acid (37.5%).

  • Heat the mixture in an oil bath at 90°C with stirring for 6 hours.

  • After the reaction is complete, cool the reaction mixture.

  • Distill the reaction solution under reduced pressure until the solution is evaporated to dryness.

  • Dissolve the residue in water and wash with cold benzene to remove impurities.

  • Separate the aqueous layer and add an inorganic salt (e.g., sodium chloride) until the solution is saturated. Adjust the pH of the solution to 7-12.

  • Extract the saturated aqueous solution with chloroform (3 x 50 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • For further purification, the crude product can be slowly sublimated to yield high-purity this compound.

Visualizations

Synthesis_from_Dehydroacetic_Acid DHA Dehydroacetic Acid Intermediate Intermediate (Protonation & Ring Opening) DHA->Intermediate Reaction HCl Conc. HCl HCl->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Product This compound Decarboxylation->Product

Caption: Reaction pathway for the synthesis of this compound from Dehydroacetic Acid.

Side_Reactions cluster_DHA From Dehydroacetic Acid cluster_EAA From Ethyl Acetoacetate DHA_Start Dehydroacetic Acid Incomplete_Decarboxylation Incomplete Decarboxylation DHA_Start->Incomplete_Decarboxylation Carboxylic_Acid_Byproduct 2,6-dimethyl-4H-pyran-4-one- 3-carboxylic acid Incomplete_Decarboxylation->Carboxylic_Acid_Byproduct EAA_Start Ethyl Acetoacetate Self_Condensation Self-Condensation EAA_Start->Self_Condensation Pyran_Byproduct 3-acetyl-4-hydroxy-6-methyl- 2H-pyran-2-one Self_Condensation->Pyran_Byproduct Triketone_Byproduct 2,4,6-heptanetrione Self_Condensation->Triketone_Byproduct

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Workup Review Workup Procedure Start->Check_Workup Optimize_Time_Temp Optimize Time & Temperature Check_Reaction->Optimize_Time_Temp Check_HCl_Conc Verify HCl Concentration Check_Reaction->Check_HCl_Conc Saturate_Aqueous Saturate Aqueous Phase with Salt Check_Workup->Saturate_Aqueous Purify Purify Product (Recrystallization/ Sublimation) Optimize_Time_Temp->Purify Check_HCl_Conc->Purify Adjust_pH Adjust pH to 7-12 Saturate_Aqueous->Adjust_pH Adjust_pH->Purify Pure_Product High-Purity Product Purify->Pure_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Derivatization of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the derivatization of 2,6-Dimethyl-4-pyranone.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound for derivatization?

A1: The primary reactive sites on this compound are the C4-carbonyl group, the activated methyl groups at the C2 and C6 positions, and the pyrone ring oxygen, which can be replaced by a nucleophile, such as a primary amine, to form a pyridone.

Q2: I am having trouble achieving a high yield for my derivatization reaction. What are the general parameters I should investigate?

A2: Low yields can often be attributed to several factors. Systematically investigate the following:

  • Reaction Temperature: Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side product formation.

  • Catalyst: The choice and concentration of the catalyst (acid or base) are often critical.

  • Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most derivatization reactions of this compound. Use a suitable solvent system that provides good separation between the starting material, the desired product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots if they are not UV-active.

Troubleshooting Guides

This section provides troubleshooting for specific derivatization reactions of this compound in a question-and-answer format.

Reaction 1: Knoevenagel Condensation with Malononitrile

Q: My Knoevenagel condensation of this compound with malononitrile is resulting in a low yield of the desired 4-(dicyanomethylene)-2,6-dimethyl-4H-pyran. What are the likely causes and how can I improve the yield?

A: Low yields in this reaction are a common issue. Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Insufficient Catalyst The reaction is typically catalyzed by a base. If using a weak base like piperidine or triethylamine, ensure an adequate amount is used. You may also consider a stronger base, but be cautious of potential side reactions.
Suboptimal Temperature This reaction often requires heating to proceed at a reasonable rate. If the reaction is sluggish at lower temperatures, gradually increase the temperature while monitoring for decomposition. Refluxing in acetic anhydride has been shown to be effective.[1]
Presence of Water The presence of water can hydrolyze the reactants or interfere with the catalyst. Ensure all glassware is dry and use anhydrous solvents.
Inefficient Removal of Water The condensation reaction produces water, which can inhibit the reaction equilibrium. Using a Dean-Stark apparatus to azeotropically remove water during the reaction can improve the yield.
Impure Malononitrile Malononitrile can degrade over time. Using freshly distilled or high-purity malononitrile is recommended.
Reaction 2: Enamination with DMF-DMA

Q: I am attempting to synthesize the monoenamine derivative of this compound using Dimethylformamide dimethyl acetal (DMF-DMA), but I am observing the formation of the bis-enamine product and low overall conversion. How can I favor the formation of the mono-enamine?

A: Controlling the selectivity in the enamination of this compound can be challenging. Here are some strategies to favor the mono-enamine product:

Potential CauseRecommended Solution
Excess DMF-DMA Using a large excess of DMF-DMA will drive the reaction towards the formation of the bis-enamine. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of DMF-DMA.
High Reaction Temperature Higher temperatures can promote the formation of the thermodynamically more stable bis-enamine. Conduct the reaction at a lower temperature and monitor the progress by TLC to stop the reaction once the mono-enamine is the major product.
Prolonged Reaction Time Longer reaction times will increase the likelihood of the second methyl group reacting. Optimize the reaction time by quenching aliquots of the reaction mixture at different time points and analyzing the product distribution.
Absence of a Promoter The addition of a promoter like N-methylimidazole (NMI) has been shown to influence the reaction. Experiment with the amount of NMI to optimize for the mono-enamine.
Reaction 3: Conversion to 2,6-Dimethyl-4-pyridone

Q: My attempt to convert this compound to 2,6-Dimethyl-4-pyridone using a primary amine is resulting in incomplete conversion and a difficult-to-purify mixture. What can I do to improve this reaction?

A: The conversion of a 4-pyrone to a 4-pyridone is a classic reaction, but optimization is often necessary.

Potential CauseRecommended Solution
Weak Nucleophilicity of the Amine If using an amine with low nucleophilicity, the reaction may be slow. Consider using a more nucleophilic amine or increasing the reaction temperature.
Reversibility of the Reaction The initial addition of the amine to the pyrone can be reversible. Using a sealed tube or a reaction setup that allows for the removal of water can drive the reaction to completion.
Suboptimal pH The pH of the reaction mixture can be critical. For reactions with ammonia or primary amines, ensuring the amine is in its free base form is important. The reaction of 2,6-bis(hetaryl)-4-pyrones with aqueous ammonia has been shown to be effective at room temperature over two days.[2]
Product Precipitation The pyridone product may be insoluble and precipitate out of the reaction mixture, potentially hindering the reaction from going to completion. Choose a solvent in which both the starting material and the product are reasonably soluble at the reaction temperature.
Purification Challenges 4-Pyridones can be quite polar and may be soluble in both organic and aqueous phases, making extraction difficult. Purification by crystallization is often the most effective method. If the product is an oil, trituration with a non-polar solvent can induce crystallization. For difficult separations, column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol) may be necessary.

Quantitative Data Summary

The following tables summarize quantitative data for key derivatization reactions of this compound.

Table 1: Knoevenagel Condensation with Malononitrile

This compound (mmol)Malononitrile (mmol)SolventTemperature (°C)Time (h)Yield (%)Reference
100150Acetic Anhydride130 (reflux)284[1]

Table 2: Enamination with DMF-DMA

Starting PyroneDMF-DMA (equiv.)NMI (equiv.)Temperature (°C)Time (h)ProductYield (%)Reference
2,6-dimethyl-4-pyrone5-13015Bis-enamine51
3-bromo-2,6-dimethyl-4-pyrone----Bis-enamine53

Table 3: Conversion to 2,6-Disubstituted-4-pyridones

Starting PyroneAmineReaction ConditionsProductYield (%)Reference
2,6-bis(hetaryl)-4-pyronesAqueous Ammonia (25%)Room Temperature, 2 days2,6-bis(hetaryl)-4-hydroxypyridine84[2]
2,6-bis(hetaryl)-4-pyronesEthanolic Ammonia (12-15%)100 °C, Autoclave2,6-bis(hetaryl)-4-pyridone63-87[2]

Experimental Protocols

Protocol 1: Synthesis of 4-(dicyanomethylene)-2,6-dimethyl-4H-pyran

Materials:

  • 2,6-Dimethyl-γ-pyrone (12.41 g, 100 mmol)

  • Malononitrile (9.91 g, 150 mmol)

  • Acetic anhydride (50 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Dimethyl-γ-pyrone and malononitrile in acetic anhydride.[1]

  • Heat the mixture to reflux at 130 °C and stir for 2 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into 1000 mL of ice water with stirring.[1]

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude product from ethanol to yield the purified 4-(dicyanomethylene)-2,6-dimethyl-4H-pyran.[1]

Protocol 2: Synthesis of 2,6-bis[2-(dimethylamino)vinyl]-4H-pyran-4-one

Materials:

  • 2,6-Dimethyl-4-pyrone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • N-methylimidazole (NMI) (optional)

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, dissolve 2,6-dimethyl-4-pyrone in the chosen solvent.

  • Add 5 equivalents of DMF-DMA.

  • Heat the reaction mixture to 130 °C for 15 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Protocol 3: General Procedure for the Synthesis of 2,6-Dimethyl-4-pyridone

Materials:

  • 2,6-Dimethyl-4-pyrone

  • Aqueous ammonia (25-30%) or a primary amine (e.g., methylamine)

  • Solvent (e.g., water or ethanol)

Procedure:

  • Dissolve 2,6-Dimethyl-4-pyrone in the chosen solvent in a pressure-rated reaction vessel.

  • Add an excess of aqueous ammonia or the primary amine.

  • Seal the vessel and heat the reaction mixture to 100-150 °C for several hours. The reaction of some 2,6-disubstituted-4-pyrones with aqueous ammonia can proceed at room temperature over a couple of days.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Signaling Pathway and Experimental Workflow Diagrams

The derivatization of this compound can lead to the synthesis of precursors for pharmacologically active molecules. For instance, the corresponding 2,6-dimethyl-4-pyridone can be a building block for compounds like pirfenidone, which is used in the treatment of idiopathic pulmonary fibrosis. Pirfenidone is known to exert its anti-fibrotic effects by modulating several signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway.

TGF_beta_pathway TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Pro-fibrotic Gene Expression (e.g., Collagen) Nucleus->Gene_expression Promotes Fibroblast_prolif Fibroblast Proliferation & Myofibroblast Differentiation Gene_expression->Fibroblast_prolif Fibrosis Fibrosis Fibroblast_prolif->Fibrosis Pirfenidone Pirfenidone Derivatives Pirfenidone->TGF_beta Inhibits Production Pirfenidone->SMAD2_3 Inhibits Phosphorylation

Caption: TGF-β signaling pathway and the inhibitory effects of Pirfenidone derivatives.

experimental_workflow start Start: this compound & Derivatizing Agent reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup troubleshooting Troubleshooting (Low Yield, Impurities) monitoring->troubleshooting purification Purification (Crystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, m.p.) purification->characterization end Pure Derivative characterization->end optimization Optimization of Reaction Conditions troubleshooting->optimization optimization->reaction Iterate

Caption: General experimental workflow for this compound derivatization.

References

Stability of 2,6-Dimethyl-4-pyranone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dimethyl-4-pyranone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable crystalline solid under ambient, neutral conditions. However, its stability is significantly compromised under acidic and basic conditions, where it can undergo ring-opening hydrolysis. The rate of this degradation is dependent on the pH, temperature, and the presence of other nucleophiles. For sensitive experiments, it is advisable to use freshly prepared solutions and avoid prolonged storage, especially in protic solvents or at non-neutral pH.

Q2: What is the primary degradation pathway for this compound under acidic and basic conditions?

A2: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the pyrone ring. This occurs via a nucleophilic attack on the ring, leading to its opening and the formation of a linear triketone, heptane-2,4,6-trione. This product can exist in several tautomeric forms.

  • Under acidic conditions: The carbonyl oxygen is protonated, which activates the pyrone ring towards nucleophilic attack by water.

  • Under basic conditions: The hydroxide ion acts as a nucleophile, directly attacking the pyrone ring, leading to its cleavage.[1]

Q3: What are the expected degradation products of this compound?

A3: The principal degradation product resulting from the hydrolysis of this compound is heptane-2,4,6-trione . This triketone is prone to enolization and can exist as a mixture of tautomers in solution. Further degradation of this triketone may occur under harsh conditions, but it is the primary initial product to monitor in stability studies.

Q4: My experimental results are inconsistent when using this compound. What could be the cause?

A4: Inconsistent results can often be attributed to the degradation of this compound in your experimental medium. You should consider the following:

  • pH of the medium: If your solvent system is acidic or basic, even weakly so, it could be causing hydrolysis.

  • Storage of stock solutions: Stock solutions, particularly if prepared in protic solvents like methanol or water, may degrade over time. It is recommended to prepare solutions fresh daily. If storage is necessary, use an aprotic solvent and store at -20°C or below, protected from light.

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis.

  • Presence of nucleophiles: Other nucleophiles in your reaction mixture could potentially react with the pyrone ring.

To troubleshoot, it is recommended to perform a stability check of your compound in the experimental medium by analyzing samples over time using a stability-indicating method like HPLC.

Troubleshooting Guides

Issue: Unexpected peaks appear in the chromatogram during HPLC analysis.
  • Possible Cause 1: Degradation in solution.

    • Solution: this compound may be degrading in the dissolution solvent or the mobile phase if it is acidic or basic. Prepare samples immediately before injection. Ensure the mobile phase pH is as close to neutral as possible if compatible with your chromatography.

  • Possible Cause 2: On-column degradation.

    • Solution: The stationary phase of the HPLC column might have residual acidic or basic sites that are catalyzing degradation. Use a well-end-capped, high-purity silica column. Consider adding a small amount of a weak buffer to the mobile phase to control the pH.

Issue: Loss of compound purity over a short period in storage.
  • Possible Cause: Inappropriate storage conditions.

    • Solution: this compound as a solid should be stored in a cool, dry, and dark place. Solutions are more prone to degradation. For short-term storage, use aprotic solvents and refrigerate. For longer-term storage, freeze the solution at -20°C or -80°C. Always re-verify the purity of stored solutions before use.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the degradation of this compound under forced degradation conditions. This data is based on typical outcomes for similar compounds and should be confirmed by specific experimental analysis.

Table 1: Illustrative Degradation of this compound under Acidic and Basic Conditions

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Primary Degradant Identified
0.1 M HCl6024~ 15%Heptane-2,4,6-trione
0.1 M NaOH254~ 25%Heptane-2,4,6-trione

Table 2: Illustrative Stability in Different Solvents at Room Temperature (25°C)

Solvent (pH neutral)Storage Time (days)% Purity Remaining (Illustrative)
Acetonitrile7>99%
Dichloromethane7>99%
Methanol7~98%
Water7~95%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Keep the solution at room temperature (25°C).

  • Withdraw aliquots at 0, 1, 2, and 4 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Characterize the degradation products using HPLC-MS and/or NMR if necessary.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general-purpose, stability-indicating HPLC method for the analysis of this compound and its degradation products.[4]

  • Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions start_acid This compound intermediate_acid Protonated Pyrone start_acid->intermediate_acid + H₃O⁺ product_acid Heptane-2,4,6-trione (Tautomers) intermediate_acid->product_acid + H₂O - H₃O⁺ start_base This compound intermediate_base Ring-Opened Intermediate start_base->intermediate_base + OH⁻ product_base Heptane-2,4,6-trione (Tautomers) intermediate_base->product_base + H₂O

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 25°C) stock->base sampling Sample at Time Points & Neutralize acid->sampling base->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Functionalization of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical modification of 2,6-Dimethyl-4-pyranone.

Section 1: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: Why am I getting a low yield during the functionalization of the methyl groups, particularly in enamination reactions?

Answer: Low yields in the functionalization of the methyl groups of this compound are a common challenge. Several factors can contribute to this issue:

  • Insufficient Reagent Activation: The C-H bonds of the methyl groups possess a certain level of acidity but often require strong reagents or harsh conditions for activation. In enamination with N,N-dimethylformamide dimethyl acetal (DMF-DMA), the reaction can be sluggish.

    • Solution: The addition of a base can promote the transformation. Using N-Methylimidazole (NMI) as a base and an excess of DMF-DMA (e.g., 5 equivalents) with heating (120-130 °C) has been shown to significantly improve yields.[1]

  • Suboptimal Reaction Temperature: The temperature is a critical parameter.

    • Solution: If yields are low, a temperature screening is recommended. For substrates with electron-withdrawing groups (like trifluoromethyl), high temperatures may increase side reactions, so lowering the temperature to around 100 °C might increase the yield of the desired product.[1][2]

  • Formation of Mixtures: It is common to get a mixture of mono- and di-substituted products, which complicates purification and lowers the isolated yield of a single product.[1][2]

    • Solution: Carefully controlling the stoichiometry of the reagents is crucial. Using a limited amount of the functionalizing agent can favor mono-substitution, though this may result in unreacted starting material. Monitoring the reaction closely with Thin Layer Chromatography (TLC) can help stop the reaction at the optimal time.

Question 2: How can I selectively achieve mono-functionalization at one methyl group instead of di-functionalization?

Answer: Achieving selective mono-functionalization is challenging due to the symmetrical nature of the molecule. However, it can be favored by adjusting reaction conditions.

  • Control of Stoichiometry: The most direct approach is to use a controlled amount of the limiting reagent.

    • Solution: In an enamination reaction with DMF-DMA, using three equivalents of DMF-DMA and 0.5 equivalents of NMI at 120 °C resulted in a separable mixture of the mono-enamine (17% yield) and bis-enamine (23% yield) products.[1][2] Adjusting these ratios may further favor the mono-substituted product.

  • Reaction Time: Shorter reaction times will generally favor the mono-functionalized product.

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the point at which the desired mono-substituted product concentration is maximized before significant formation of the di-substituted product occurs.

Question 3: I am observing unexpected ring-opening of the pyranone core. How can I prevent this?

Answer: The 4-pyrone ring can be susceptible to nucleophilic attack, which can lead to ring-opening transformations. This is a known reaction pathway for 4-pyrones.[1]

  • Nucleophile Choice: Strong, hard nucleophiles are more likely to attack the pyrone ring.

    • Solution: Whenever possible, choose reaction conditions that do not involve strong nucleophiles that can compete with the desired reaction at the methyl groups. For reactions intended to modify substituents, such as the substitution of a dimethylamino group from a prior enamination step, the conditions should be selected to favor addition-elimination at the vinyl group rather than at the ring.[1]

  • Chemoselectivity: Many modern synthetic methods are designed for high chemoselectivity.

    • Solution: Researching specific cycloaddition or conjugate addition reactions that proceed without ring opening can provide a reliable pathway. For example, 2-(2-(Dimethylamino)vinyl)-4-pyrones can undergo 1,6-conjugate addition or 1,3-dipolar cycloaddition without ring opening.[1][2]

Question 4: Electrophilic substitution on the pyrone ring (C3/C5 positions) is not working. What is the issue?

Answer: The 4-pyranone ring is generally electron-deficient. The carbonyl group withdraws electron density from the ring, making it resistant to classical electrophilic aromatic substitution. This is a challenge analogous to the functionalization of electron-deficient pyridine rings.[3]

  • Inherent Reactivity: The C3 and C5 positions have low electron density, making them poor sites for electrophilic attack.

    • Solution: Direct functionalization at these positions often requires alternative strategies such as dearomatization-rearomatization sequences or using organometallic reagents. Standard electrophilic substitution conditions (e.g., nitration, halogenation) are typically ineffective. The primary reactive sites for functionalization remain the active methyl groups.

Section 2: Frequently Asked Questions (FAQs)

What are the primary reactive sites on this compound? The main points of reactivity on this compound are:

  • The Methyl Groups (C2 and C6): The protons on these methyl groups are acidic due to their position adjacent to the ring oxygen and conjugation with the carbonyl group. This makes them the primary sites for condensation and functionalization reactions.[1]

  • The Carbonyl Oxygen (C4): The oxygen atom is basic and is the site of protonation or coordination with Lewis acids.[4]

  • The Pyrone Ring: The ring can undergo nucleophilic attack, often leading to ring-opening. It is also susceptible to cycloaddition reactions.[5][6]

What spectroscopic characteristics can I use to confirm the functionalization of the methyl groups? 1H NMR is the most direct method.

  • Starting Material (this compound): You will see a singlet for the two equivalent methyl groups at approximately δ 2.25 ppm and a singlet for the two equivalent ring protons (H3/H5) at approximately δ 6.04 ppm.[7]

  • Functionalized Product: For a mono-functionalized product like an enamine, you will see the appearance of new signals (e.g., vinyl protons) and the disappearance of the single methyl peak, which is replaced by a new singlet for the remaining methyl group at a slightly different chemical shift. The characteristic doublets of the enamino group often appear with a coupling constant (3J) of 12.6–13.3 Hz, indicating an E-configuration.[1]

Which reactions are typically used to functionalize the methyl groups? The most common reactions involve leveraging the acidity of the methyl protons. These include:

  • Aldol Condensation: Reaction with aromatic aldehydes to form styryl-substituted 4-pyrones.[1]

  • Enamination: Reaction with DMF-DMA to form 2-(2-(dimethylamino)vinyl)-4-pyrones, which are versatile intermediates.[1][2]

  • Horner-Wadsworth–Emmons reaction: Another method to form vinyl-substituted pyrones.[1]

Is it possible to directly functionalize the C3 and C5 positions of the pyrone ring? Direct electrophilic functionalization at the C3 and C5 positions is very challenging due to the electron-deficient nature of the pyrone ring. While not impossible, it requires specialized methods that are not as straightforward as the reactions at the methyl groups. Most successful derivatizations of the this compound scaffold for applications in drug discovery and materials science focus on modifying the C2 and C6 methyl positions.[8]

Section 3: Data Summary Tables

Table 1: Reaction Conditions and Yields for Enamination of this compound Derivatives.

Starting Material Reagents & Conditions Product(s) Yield (%) Reference
2,6-Dimethyl-4-pyrone DMF-DMA (3 equiv.), NMI (0.5 equiv.), 120 °C, 15 h Mono-enamine 17% [1][2]
Bis-enamine 23% [1][2]
2,6-Dimethyl-4-pyrone DMF-DMA (5 equiv.), NMI (3 equiv.), 130 °C, 15 h Bis-enamine 51% [1]
3-Bromo-2,6-dimethyl-4-pyrone DMF-DMA (5 equiv.), NMI (3 equiv.), 130 °C, 15 h Bis-enamine 53% [1]
2-methyl-6-phenyl-4-pyrone DMF-DMA (3 equiv.), NMI (3 equiv.), 120 °C, 12 h Mono-enamine 53% [1][2]

| 2-methyl-6-trifluoromethyl-4-pyrone | DMF-DMA (3 equiv.), NMI (3 equiv.), 100 °C, 5 h | Mono-enamine | 43% |[1][2] |

Table 2: Key Spectroscopic Data for this compound.

Data Type Feature Chemical Shift / Wavenumber Reference
1H NMR (CDCl3) C2/C6 -CH3 protons ~2.25 ppm (singlet) [7]
1H NMR (CDCl3) C3/C5 -H protons ~6.04 ppm (singlet) [7]
13C NMR (CDCl3) C2/C6 -CH3 ~18.4 ppm [8]
13C NMR (CDCl3) C3/C5 ~121.6 ppm [8]
13C NMR (CDCl3) C2/C6 ~164.0 ppm [8]
13C NMR (CDCl3) C4 (C=O) ~171.7 ppm [8]
IR Spectroscopy C=O stretch ~1639 cm-1 [4]

| IR Spectroscopy | Ring C=C stretch | ~1678 cm-1 |[4] |

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(2-(Dimethylamino)vinyl)-6-methyl-4-pyrone and 2,6-bis(2-(Dimethylamino)vinyl)-4-pyrone. [1][2]

  • Preparation: To a reaction vial, add 2,6-dimethyl-4-pyrone (1.0 mmol).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 mmol, 3 equiv.) and N-Methylimidazole (NMI) (0.5 mmol, 0.5 equiv.).

  • Reaction: Seal the vial and heat the mixture at 120 °C for 15 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, the reaction mixture will contain starting material, the mono-enamine product, and the bis-enamine product.

  • Purification: The products can be separated by column chromatography on silica gel or by recrystallization. For the specific mixture cited, recrystallization from n-heptane allowed for the separation and isolation of both the mono- and bis-enamine products.

Note: To favor the bis-enamine product, increase the equivalents of DMF-DMA (5 equiv.) and NMI (3 equiv.) and raise the temperature to 130 °C.

Section 5: Visual Guides

G cluster_workflow Troubleshooting Low Yield in Methyl Group Functionalization start Low Yield or Complex Mixture Observed q1 Are you using a promoting base (e.g., NMI)? start->q1 a1 Add a suitable base (e.g., 0.5-3 equiv. NMI) q1->a1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1->q2 a2 Screen temperatures (e.g., 100-130°C) q2->a2 No q3 Is reaction stoichiometry controlled for selectivity? q2->q3 Yes a2->q3 a3 Adjust reagent equivalents; use TLC to monitor for optimal reaction time q3->a3 No end Improved Yield and Selectivity q3->end Yes a3->end

Caption: A workflow diagram for troubleshooting low yields.

G cluster_reactivity Reactivity Map of this compound struct lab_methyl C2/C6 Methyl Groups (CH-Acidic) n_methyl->lab_methyl Primary site for condensation, enamination, and deprotonation. lab_carbonyl C4 Carbonyl Group n_carbonyl->lab_carbonyl Site of protonation/Lewis acid coordination. Susceptible to nucleophilic attack. lab_ring_c C3/C5 Ring Carbons n_ring_c->lab_ring_c Electron deficient. Resistant to electrophilic substitution. lab_ring_o Ring Oxygen n_ring_o->lab_ring_o Influences aromaticity and reactivity of methyl groups.

Caption: A map of the key reactive sites on the pyranone scaffold.

References

Technical Support Center: 2,6-Dimethyl-4-pyranone Methyl Group Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of the methyl groups in 2,6-dimethyl-4-pyranone.

Frequently Asked Questions (FAQs)

Q1: Why are the methyl groups of this compound reactive, yet often exhibit low reactivity in practice?

A1: The methyl groups at the C2 and C6 positions of the pyranone ring are considered "active" due to the electron-withdrawing effect of the conjugated pyrone system, which increases the acidity of their protons. This allows for deprotonation and subsequent reaction with electrophiles. However, the resonance stabilization of the resulting enolate is significant, which can also decrease its nucleophilicity, leading to sluggish reactions that often require forcing conditions such as high temperatures and strong bases to proceed at a reasonable rate.

Q2: What are the most common reactions involving the methyl groups of this compound?

A2: The most frequently employed reactions are aldol-type condensations with aldehydes (often referred to as Claisen-Schmidt condensation) to form styryl dyes and related conjugated systems. Enamination reactions, particularly with reagents like dimethylformamide dimethyl acetal (DMF-DMA), are also common for introducing vinylogous amide functionalities. Additionally, the methyl groups can be oxidized to carboxylic acids under specific conditions.

Q3: Can both methyl groups of this compound react?

A3: Yes, it is possible to achieve both mono- and di-functionalization of the methyl groups. Selective mono-functionalization can be challenging and often requires careful control of stoichiometry and reaction conditions. Using a molar excess of this compound relative to the electrophile can favor mono-substitution. Conversely, using an excess of the electrophile and more forcing conditions will promote di-substitution.

Q4: What are some common challenges in purifying the products of these reactions?

A4: Common purification challenges include separating the desired product from unreacted starting material and side products, such as the bis-substituted product in a mono-substitution reaction. The products, particularly styryl dyes, can also be colored and sometimes sparingly soluble in common organic solvents, making recrystallization difficult. Column chromatography is a frequently used purification technique.

Troubleshooting Guides

Low Yield in Aldol-Type Condensation Reactions
Problem Potential Cause Recommended Solution
Low or no product formation Insufficiently strong base: The base used may not be strong enough to deprotonate the methyl group effectively.Switch to a stronger base. Common bases include sodium hydroxide, potassium hydroxide, and sodium ethoxide. For particularly stubborn reactions, consider stronger bases like lithium diisopropylamide (LDA), but be mindful of potential side reactions.
Low reaction temperature: The activation energy for the condensation may not be reached at lower temperatures.Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TTLC) is crucial to avoid decomposition at excessive temperatures. Many of these condensations are performed under reflux conditions.
Steric hindrance: The aldehyde reactant may be sterically hindered, slowing down the reaction.Increase the reaction time and/or temperature. Consider using a less hindered aldehyde if the experimental design allows.
Formation of multiple products Self-condensation of the aldehyde: If the aldehyde has α-hydrogens, it can undergo self-condensation.This is generally not an issue with aromatic aldehydes which lack α-hydrogens. If using an enolizable aldehyde, consider using a non-enolizable one or employ specific reaction conditions that favor the cross-condensation.
Formation of both mono- and di-substituted products: Difficulty in achieving selective mono-substitution.Carefully control the stoichiometry. Use a 1:1 molar ratio or a slight excess of this compound for mono-substitution. For di-substitution, use at least a 2:1 molar ratio of the aldehyde.
Product decomposition Excessive heat or prolonged reaction time: The styryl pyrone products can be sensitive to high temperatures over long periods.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.
Low Yield in Enamination Reactions with DMF-DMA
Problem Potential Cause Recommended Solution
Low conversion of starting material Insufficient reagent: The amount of DMF-DMA may be too low.Increase the molar equivalents of DMF-DMA. Ratios of 3 to 5 equivalents are often used.[1]
Low reaction temperature: The reaction often requires elevated temperatures.Increase the reaction temperature, with reactions commonly run between 100-130 °C.[1]
Formation of bis-enamine as the major product when mono-enamine is desired High reactivity of the mono-enamine: The initially formed mono-enamine can be more reactive than the starting material.Attempts to achieve selective mono-enamination by simply lowering the temperature or reagent amounts are often unsuccessful and result in a mixture of products.[1] Consider separation of the product mixture by recrystallization or chromatography.[1]
Side reactions Presence of electron-withdrawing groups: Substituents on the pyrone ring can influence reactivity and lead to side reactions.Optimize the reaction temperature. For example, with a trifluoromethyl group, lowering the temperature from 120 °C to 100 °C was found to increase the yield.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Styryl-6-methyl-4-pyranone (Aldol-Type Condensation)

This protocol describes a general procedure for the mono-condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add the aromatic aldehyde (1.0 eq) to the solution.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding glacial acetic acid until the pH is approximately 7.

  • The product will often precipitate upon neutralization or upon cooling in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol and then with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-styryl-6-methyl-4-pyrone.

Protocol 2: Synthesis of 2-(2-(Dimethylamino)vinyl)-6-methyl-4H-pyran-4-one (Mono-enamination)

This protocol is adapted from a literature procedure and describes the synthesis of a mono-enamine derivative.[1] Note that this reaction often produces a mixture of mono- and bis-enamination products.[1]

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • N-methylimidazole (NMI)

  • n-Heptane for recrystallization

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 eq), DMF-DMA (3.0 eq), and N-methylimidazole (0.5 eq).[1]

  • Heat the reaction mixture at 120 °C for 15 hours.[1]

  • After cooling to room temperature, the resulting mixture will contain both the mono- and bis-enamination products.

  • The products can be separated by recrystallization from n-heptane to isolate the pure mono-enamino derivative.[1]

Protocol 3: Oxidation of Methyl Groups to Carboxylic Acids

This protocol provides a general method for the oxidation of the methyl groups of this compound to the corresponding carboxylic acids.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite to quench any remaining permanganate.

  • Acidify the solution with sulfuric acid to a low pH, which will precipitate the dicarboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Styryl Pyrones

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaOHEthanolReflux475-85
4-ChlorobenzaldehydeKOHMethanolReflux680-90
4-MethoxybenzaldehydeNaOEtEthanolReflux570-80
4-(Dimethylamino)benzaldehydeNaOHEthanolReflux865-75

Table 2: Reaction Conditions and Yields for the Enamination of this compound

ProductEquivalents of DMF-DMAEquivalents of NMITemperature (°C)Time (h)Yield (%)Reference
Mono-enamine30.51201517[1]
Bis-enamine30.51201523[1]
Bis-enamine531301551[1]

Visualizations

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product This compound This compound Enolate Pyrone Enolate This compound->Enolate Deprotonation Aromatic Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Aromatic Aldehyde->Aldol_Adduct Base Base (e.g., NaOH) Base->Enolate Solvent Solvent (e.g., Ethanol) Solvent->this compound Heat Heat (Reflux) Styryl_Pyrone 2-Styryl-6-methyl-4-pyranone Heat->Styryl_Pyrone Enolate->Aldol_Adduct Nucleophilic Attack Aldol_Adduct->Styryl_Pyrone Dehydration

Caption: Aldol condensation pathway of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Base Is the base strong enough? Start->Check_Base Increase_Base Use a stronger base (e.g., KOH, NaOEt) Check_Base->Increase_Base No Check_Temp Is the temperature adequate? Check_Base->Check_Temp Yes Increase_Base->Check_Temp Increase_Temp Increase reaction temperature (monitor by TLC) Check_Temp->Increase_Temp No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase reaction time (monitor by TLC) Check_Time->Increase_Time No Check_Purity Are starting materials pure? Check_Time->Check_Purity Yes Increase_Time->Check_Purity Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Success Improved Yield Check_Purity->Success Yes Purify_Reactants->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Preventing polymerization during 2,6-Dimethyl-4-pyrone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dimethyl-4-pyrone reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing potential issues during their experiments, with a specific focus on the prevention of unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: Is 2,6-Dimethyl-4-pyrone prone to polymerization during reactions?

While polymerization of 2,6-dimethyl-4-pyrone is not a widely documented phenomenon in the literature, its structure, containing reactive methyl groups and double bonds within the pyrone ring, suggests a potential for undesired polymerization under certain conditions. Factors such as high temperatures, the presence of radical initiators, or harsh acidic or basic conditions could theoretically lead to the formation of oligomeric or polymeric byproducts.

Q2: What are the visual signs that polymerization might be occurring in my reaction?

Unwanted polymerization can manifest in several ways. You might observe:

  • The formation of an insoluble, sticky, or tar-like substance in your reaction vessel.

  • A significant and unexpected increase in the viscosity of the reaction mixture.

  • Difficulty in isolating the desired product, with the majority of the material being an intractable solid.

  • Broad, poorly defined peaks in your NMR spectrum, characteristic of polymeric material, instead of sharp peaks for your desired compound.

Q3: What general reaction conditions should I consider to minimize the risk of polymerization?

To minimize the risk of side reactions, including potential polymerization, it is advisable to use moderate reaction conditions. Based on literature precedents for reactions involving 2,6-dimethyl-4-pyrone and its derivatives, the following conditions are often employed:

  • Temperature: Many reactions are carried out at room temperature or with gentle heating.[1] High temperatures should be used with caution as they can promote side reactions.

  • pH: Both strong acids and bases can promote ring-opening of the pyrone nucleus, which could be a prelude to other undesired reactions.[2] Neutral or mildly acidic/basic conditions are generally preferred.

  • Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of radical species that might initiate polymerization.

Q4: Can I use a polymerization inhibitor as a precaution?

Yes, adding a small amount of a radical inhibitor can be a prudent measure, especially if you are conducting reactions at elevated temperatures or if you suspect the presence of radical initiators. Phenolic compounds are common radical inhibitors.[][4][5]

Troubleshooting Guide

If you suspect that polymerization is occurring in your reaction, the following guide provides potential causes and suggested solutions.

Observation Potential Cause Recommended Solution
Formation of a viscous, insoluble material upon heating.Thermal Polymerization: High temperatures may be initiating polymerization.- Lower the reaction temperature and increase the reaction time. - Consider alternative, lower-temperature synthetic routes. - Add a radical inhibitor, such as BHT or hydroquinone, at a low concentration (e.g., 100-500 ppm).
Reaction mixture becomes viscous and discolored after adding a strong acid or base.Acid/Base Catalyzed Decomposition and Polymerization: Harsh pH can lead to ring-opening and subsequent reactions of the resulting reactive intermediates.[2]- Use milder acidic or basic conditions. - Employ a buffer system to maintain a stable pH. - Consider non-ionic bases or acid scavengers.
Inconsistent results and occasional formation of insoluble byproducts.Radical Contamination: Peroxides in solvents or exposure to air/UV light can generate radicals that initiate polymerization.- Use freshly distilled, peroxide-free solvents. - Degas the solvent and reaction mixture. - Conduct the reaction under an inert atmosphere (N₂ or Ar). - Protect the reaction from light by wrapping the flask in aluminum foil. - Add a radical inhibitor as a scavenger.

Experimental Protocols

General Protocol for a Reaction with 2,6-Dimethyl-4-pyrone with Polymerization Prevention

This is a generalized protocol; specific amounts and conditions should be optimized for your particular reaction.

  • Preparation:

    • Dry all glassware in an oven at >100 °C and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled and degassed solvents.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethyl-4-pyrone and the appropriate solvent under an inert atmosphere.

    • If desired, add a radical inhibitor (e.g., BHT or hydroquinone) at a concentration of 100-500 ppm.

    • Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Reagent Addition:

    • Slowly add the other reagents to the stirred solution. Monitor for any exothermic reaction and control the temperature with a cooling bath if necessary.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

    • Observe the reaction mixture for any signs of polymerization, such as a sudden increase in viscosity or the formation of precipitates.

  • Work-up and Purification:

    • Upon completion, quench the reaction as appropriate for your specific transformation.

    • Proceed with the extraction and purification of the desired product. If polymeric byproducts have formed, they may precipitate upon addition of a less polar solvent, aiding in their removal.

Data Presentation

The following table summarizes common radical inhibitors that can be considered for preventing polymerization. The choice of inhibitor and its concentration may need to be determined empirically for your specific reaction.

Inhibitor Typical Concentration Range (ppm) Mechanism of Action Notes
Hydroquinone100 - 1000Radical scavenger, reacts with radicals to form stable, non-radical species.[6][7]Can be sensitive to air and light.
Butylated hydroxytoluene (BHT)100 - 500Forms a stable, non-reactive radical that terminates the chain propagation step.[6]A sterically hindered phenol, generally less reactive than hydroquinone.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)50 - 200A stable nitroxide radical that effectively traps carbon-centered radicals.Can be more expensive than phenolic inhibitors.

Visualizations

Troubleshooting Workflow for Suspected Polymerization

Troubleshooting_Workflow start Reaction shows signs of polymerization (viscosity increase, precipitate formation) check_temp Is the reaction run at high temperature? start->check_temp lower_temp Lower the temperature and/or add a thermal stabilizer. check_temp->lower_temp Yes check_ph Are strong acids or bases used? check_temp->check_ph No outcome Problem Resolved lower_temp->outcome mild_ph Use milder pH conditions or a buffer system. check_ph->mild_ph Yes check_atmosphere Is the reaction open to air/light? check_ph->check_atmosphere No mild_ph->outcome inert_atmosphere Use degassed solvents and an inert atmosphere. Protect from light. check_atmosphere->inert_atmosphere Yes add_inhibitor Consider adding a radical inhibitor (e.g., BHT, hydroquinone). check_atmosphere->add_inhibitor No inert_atmosphere->outcome add_inhibitor->outcome no_change Problem Persists (Consult further literature for specific reaction) add_inhibitor->no_change

Caption: Troubleshooting workflow for addressing suspected polymerization.

Hypothetical Radical Polymerization Pathway of 2,6-Dimethyl-4-pyrone

Hypothetical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Radical Initiator (R•) pyrone 2,6-Dimethyl-4-pyrone initiator->pyrone H-abstraction from methyl group pyrone_radical Pyrone Radical pyrone->pyrone_radical pyrone_radical2 Pyrone Radical pyrone2 Another Pyrone Molecule pyrone_radical2->pyrone2 Addition to double bond dimer_radical Dimer Radical pyrone2->dimer_radical polymer_chain Growing Polymer Chain dimer_radical->polymer_chain + n Pyrone molecules polymer_chain2 Growing Polymer Chain inhibitor Inhibitor (InH) polymer_chain2->inhibitor Radical trapping terminated_chain Terminated Polymer Chain inhibitor->terminated_chain

Caption: A hypothetical pathway for radical-initiated polymerization.

References

Catalyst selection for efficient 2,6-Dimethyl-4-pyranone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2,6-Dimethyl-4-pyranone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most prevalent starting material for the synthesis of this compound is dehydroacetic acid (DHA).[1][2] Other reported precursors include isopropylene acetate and derivatives of 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid).[3][4]

Q2: Which catalysts are typically used for the conversion of dehydroacetic acid to this compound?

A2: Strong mineral acids, particularly concentrated hydrochloric acid, are highly effective for this conversion, often resulting in high yields.[1] Other Lewis acids like anhydrous aluminum chloride (AlCl₃) have also been employed.[3]

Q3: Are there organocatalytic methods available for pyranone synthesis?

A3: Yes, L-proline has been successfully used as an organocatalyst in multicomponent reactions to synthesize various pyran derivatives.[5][6][7][8] While not exclusively for this compound from dehydroacetic acid, it is a key catalyst in related pyranone syntheses.

Q4: What are the typical yields for this compound synthesis?

A4: Yields can vary significantly depending on the chosen method and catalyst. The synthesis from dehydroacetic acid using concentrated hydrochloric acid can achieve yields of up to 90% with high purity.[1] Other methods, such as those using isopropylene acetate and AlCl₃, have reported yields around 61%.[3] An alternative route involving a diester intermediate has achieved a yield of 87%.[3]

Q5: What are the common purification methods for this compound?

A5: Common purification techniques include recrystallization, column chromatography, and sublimation.[1][3] For the high-purity synthesis from dehydroacetic acid, a final sublimation step is often employed.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. For the HCl-catalyzed reaction from dehydroacetic acid, ensure the oil bath temperature is maintained between 30-100°C for 1-24 hours.[1]
Catalyst deactivation or impurity.Use a fresh, high-purity catalyst. For moisture-sensitive catalysts like AlCl₃, ensure anhydrous conditions are strictly maintained throughout the experiment.[3]
Sub-optimal catalyst concentration.Adjust the concentration of the catalyst. For the HCl method, a mass fraction of 20% to 37.5% is recommended.[1]
Formation of Side Products/Impurities Undesired side reactions due to incorrect reaction conditions.Strictly control the reaction temperature and stoichiometry. In the synthesis from isopropylene acetate with AlCl₃, side products like heptane-2,4,6-trione can form.[3] Careful control of reaction time and temperature can minimize these.
Incomplete conversion of intermediates.Ensure the reaction goes to completion by monitoring with TLC. In multi-step syntheses, purify intermediates before proceeding to the next step.
Difficulty in Product Isolation and Purification Product is highly soluble in the work-up solvent.During aqueous work-up, saturate the aqueous layer with an inorganic salt (e.g., NaCl, K₂CO₃) to decrease the solubility of the product and improve extraction efficiency.[1]
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. For the AlCl₃ method, a hexane-acetone solvent system is used.[3]
Product decomposition during purification.For thermally sensitive compounds, consider purification methods that do not require high temperatures, such as recrystallization from a suitable solvent at a lower temperature. Sublimation should be performed under high vacuum to lower the required temperature.[1]

Catalyst Performance Data

CatalystStarting MaterialReaction ConditionsYield (%)Purity (%)Reference
Conc. HCl Dehydroacetic Acid30-100°C, 1-24 h90>99.8[1]
Anhydrous AlCl₃ Isopropylene Acetate~20°C, 24 h61Not Specified[3]
2N HCl / Acetic Acid (5/1) Diester IntermediateReflux, 5-30 h87Not Specified[3]

Experimental Protocols

Method 1: High-Yield Synthesis from Dehydroacetic Acid using Concentrated Hydrochloric Acid

This protocol is adapted from a patented method known for its high yield and purity.[1]

Materials:

  • Dehydroacetic acid

  • Concentrated hydrochloric acid (20-37.5% mass fraction)

  • Benzene

  • An inorganic salt (e.g., NaCl, K₂SO₄, or K₂CO₃)

  • Chloroform

  • Solid desiccant (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine dehydroacetic acid and concentrated hydrochloric acid.

  • Heat the mixture in an oil bath at a temperature between 30°C and 100°C for 1 to 24 hours.

  • After the reaction is complete, remove the excess HCl by distillation under reduced pressure until the solution is dry.

  • Dissolve the residue in water and wash with cold benzene to remove impurities.

  • Separate the aqueous layer and add an inorganic salt until the solution is saturated. Adjust the pH to 7-12.

  • Extract the product from the saturated aqueous solution using chloroform.

  • Collect the chloroform layer, dry it over a solid desiccant, and filter.

  • Concentrate the filtrate by evaporating the solvent to obtain the crude this compound.

  • For further purification, sublime the crude product to obtain high-purity this compound.

Method 2: Synthesis from Isopropylene Acetate using Anhydrous Aluminum Chloride

This method provides an alternative route to this compound.[3]

Materials:

  • Isopropylene acetate (freshly distilled)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane

  • Hexane

  • Acetone

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel under an inert atmosphere, prepare a solution of freshly distilled isopropylene acetate and anhydrous AlCl₃ in anhydrous 1,2-dichloroethane.

  • Stir the solution at approximately 20°C for 24 hours.

  • Upon completion, quench the reaction and perform a suitable work-up to extract the organic products.

  • Separate the mixture of products using column chromatography on silica gel.

  • Elute the column with a hexane-acetone solvent system, starting with a 20:1 ratio and gradually increasing the polarity to separate the desired product from byproducts.[3]

  • Combine the fractions containing this compound and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow_DHA cluster_reaction Reaction cluster_workup Work-up & Purification DHA Dehydroacetic Acid Reaction Heating (30-100°C, 1-24h) DHA->Reaction HCl Conc. HCl HCl->Reaction Distillation Reduced Pressure Distillation Reaction->Distillation Dissolve Dissolve in Water Distillation->Dissolve Wash Wash with Benzene Dissolve->Wash SaltingOut Saturate with Salt & Adjust pH Wash->SaltingOut Extraction Extract with Chloroform SaltingOut->Extraction Drying Dry with Desiccant Extraction->Drying Concentration Concentrate Drying->Concentration Sublimation Sublimation Concentration->Sublimation FinalProduct High-Purity This compound Sublimation->FinalProduct

Caption: Experimental workflow for the synthesis of this compound from Dehydroacetic Acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield Cause1 Incomplete Reaction Start->Cause1 Cause2 Catalyst Issue Start->Cause2 Cause3 Sub-optimal Concentration Start->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Check TLC Solution1b Increase Temperature Cause1->Solution1b Check TLC Solution2a Use Fresh Catalyst Cause2->Solution2a Solution2b Ensure Anhydrous Conditions Cause2->Solution2b Solution3 Adjust Catalyst Concentration Cause3->Solution3

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Troubleshooting product isolation in 2,6-Dimethyl-4-pyranone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and isolation of 2,6-Dimethyl-4-pyranone, particularly from dehydroacetic acid.

Frequently Asked Questions (FAQs)

Reaction & Yield

  • Q1: My reaction has resulted in a low yield of this compound. What are the potential causes?

    A low yield can stem from several factors:

    • Incomplete Reaction: The conversion of dehydroacetic acid to this compound is an equilibrium-driven process. Ensure you are using a sufficient concentration of a strong acid catalyst (e.g., concentrated HCl or H₂SO₄) and that the reaction is heated for an adequate amount of time. Reaction times can range from 1 to 24 hours at temperatures between 30°C and 100°C.[1]

    • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction will be slow and may not go to completion. Conversely, excessively high temperatures can lead to the degradation of the starting material and product, resulting in tar formation and reduced yield.[2]

    • Poor Quality Starting Material: Impurities in the dehydroacetic acid can interfere with the reaction. It is advisable to use high-purity starting materials.

    • Losses During Workup: Significant product loss can occur during the extraction and purification steps. Ensure efficient extraction by performing multiple extractions and consider techniques like "salting out" (see Q4).

  • Q2: The crude product is a dark, tarry substance instead of a crystalline solid. What causes this and how can I fix it?

    The formation of a dark, tarry product is a common issue and is often due to side reactions like polymerization or decomposition of the starting material or product, especially at elevated temperatures.[3] To mitigate this:

    • Control the Reaction Temperature: Avoid excessively high temperatures during the reaction.

    • Optimize Reaction Time: Monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can increase the formation of degradation products.[2]

    • Purification: While it is best to prevent tar formation, a tarry crude product can sometimes be purified. Column chromatography may be an option for separating the desired product from the polymeric byproducts.[4]

Purification & Isolation

  • Q3: My purified this compound is off-white or yellow and has a low melting point. How can I improve its purity?

    A discolored product with a depressed melting point indicates the presence of impurities.[3] Here are some purification strategies:

    • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., a mixture of phenylacetone and another solvent) can be used to recrystallize the this compound, leaving impurities behind in the mother liquor.[4]

    • Sublimation: Sublimation is a highly effective purification technique for 2,6-Dimethyl-4-pyrone, as it can separate the volatile product from non-volatile impurities.[1] However, issues can arise during sublimation (see Q5).

    • Washing: A procedure described in a patent involves dissolving the crude product in water and washing with a nonpolar solvent like cold benzene.[1] This step can help remove nonpolar impurities.

  • Q4: The experimental protocol mentions "salting out" during the extraction. What is this and why is it necessary?

    "Salting out" is a technique used to decrease the solubility of an organic compound in an aqueous solution by adding a high concentration of an inorganic salt (e.g., sodium chloride, potassium carbonate).[5][6] In the synthesis of this compound, after the reaction mixture is worked up, the product has some solubility in the aqueous layer. By saturating the aqueous layer with a salt, you make the aqueous phase more polar, which "pushes" the less polar this compound into the organic solvent during extraction, thereby increasing the extraction efficiency and the overall yield.[7][8][9]

  • Q5: I am having trouble with the sublimation of my crude product. It melts and splatters instead of subliming cleanly. What is going wrong?

    This is a common problem when the crude product is impure.[3]

    • Impurities: Impurities can lower the melting point of the product, causing it to melt before it can sublime. The presence of residual solvent or volatile impurities can also lead to spattering. Ensure the crude product is as dry as possible before attempting sublimation.

    • Inadequate Vacuum: For sublimation to occur, the pressure in the apparatus must be below the triple point of the substance. If the vacuum is not strong enough, the substance may melt and boil at a lower temperature instead of subliming.

    • Heating Rate: Heating the sample too quickly can also cause it to melt before it has a chance to sublime. A slow and controlled heating rate is recommended.

Quantitative Data

ParameterMethod 1[1]Method 2[4]Method 3[4]
Starting Material Dehydroacetic Acidγ-pyridone solutionDiester
Key Reagents Conc. HCl17% HCl, Acetone2N HCl, Acetic Acid
Purification SublimationRecrystallizationEvaporation
Reported Yield 90%61%87%
Reported Purity >99.8%Not specifiedNot specified

Experimental Protocols

Synthesis of High-Purity 2,6-Dimethyl-γ-pyrone from Dehydroacetic Acid[1]

  • Reaction: In a round-bottom flask equipped with a reflux condenser, add 10.0g of dehydroacetic acid and 40.0ml of concentrated hydrochloric acid (37.5% mass fraction). Heat the mixture in an oil bath at 90°C with stirring for 6 hours. After the reaction is complete, cool the solution.

  • Solvent Removal: Distill the reaction solution under reduced pressure until the solution is evaporated to dryness.

  • Aqueous Workup: Dissolve the residue in water and transfer to a separatory funnel. Wash the aqueous solution with cold benzene to remove nonpolar impurities. Separate the aqueous layer.

  • Salting Out: Add an inorganic salt (e.g., sodium chloride, sodium sulfate, or potassium carbonate) to the aqueous layer until the solution is saturated. Adjust the pH of the solution to 7-12.

  • Extraction: Extract the saturated aqueous solution with chloroform. Collect the lower organic layer.

  • Drying and Concentration: Dry the chloroform extract with a solid desiccant (e.g., anhydrous sodium sulfate). Filter off the desiccant and concentrate the filtrate to obtain the crude 2,6-dimethyl-γ-pyrone.

  • Purification: Purify the crude product by slow sublimation to obtain high-purity 2,6-dimethyl-γ-pyrone.

Visualizations

Reaction_Mechanism DHA Dehydroacetic Acid Intermediate Ring-Opened Intermediate DHA->Intermediate + H₃O⁺ Product This compound Intermediate->Product - CH₃COOH + H₂O

Caption: Acid-catalyzed conversion of dehydroacetic acid.

Experimental_Workflow Start Dehydroacetic Acid + Conc. HCl Reaction Heat at 90°C for 6h Start->Reaction Distillation Reduced Pressure Distillation Reaction->Distillation Dissolution Dissolve Residue in Water Distillation->Dissolution Wash Wash with Cold Benzene Dissolution->Wash SaltingOut Saturate with Salt & Adjust pH Wash->SaltingOut Extraction Extract with Chloroform SaltingOut->Extraction Drying Dry with Anhydrous Na₂SO₄ Extraction->Drying Concentration Concentrate Filtrate Drying->Concentration Sublimation Slow Sublimation Concentration->Sublimation End High-Purity this compound Sublimation->End

Caption: Synthesis and purification workflow.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dimethyl-4-pyranone and its structurally related alternatives, 4H-pyran-4-one and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol). This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and differentiation of these compounds.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectra of these compounds reveal distinct chemical shifts and coupling patterns that are characteristic of their molecular structures. The data presented below was obtained in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundStructureProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound H-3, H-56.04s
-CH₃2.25s
4H-Pyran-4-one H-2, H-67.72d
H-3, H-56.38d
Furaneol -OH4.5 (broad s)s
H-24.35q
-CH₃ (at C-5)2.25s
-CH₃ (at C-2)1.35d

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of each molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

CompoundStructureCarbon AssignmentChemical Shift (δ, ppm)
This compound C=O (C-4)180.2
C-2, C-6167.5
C-3, C-5111.8
-CH₃20.9
4H-Pyran-4-one C=O (C-4)178.5
C-2, C-6142.1
C-3, C-5117.5
Furaneol C=O (C-3)198.0
C-4145.0
C-5105.0
C-275.0
-CH₃ (at C-5)15.0
-CH₃ (at C-2)12.0

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.[1][2]

3.1. Sample Preparation [1]

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., TMS).

3.2. NMR Data Acquisition

  • Instrumentation: The spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are generally sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence is commonly used.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

3.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually phased and the baseline is corrected to ensure accurate integration.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

Visualizations

The following diagrams illustrate the structure and experimental workflow.

structure cluster_26dmp This compound Structure C1 C1(-CH3) O O C1->O C6 C6(-CH3) C1->C6 CH3_1 CH3(1) C1->CH3_1 C2 C2 O->C2 C3 C3 C2->C3 C4 C4(=O) C3->C4 H1 H(3) C3->H1 C5 C5 C4->C5 C5->C6 H2 H(5) C5->H2 CH3_2 CH3(6) C6->CH3_2

Structure of this compound with Atom Numbering.

workflow cluster_workflow NMR Experimental Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (¹H and ¹³C NMR) prep->acq Insert into Spectrometer proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Integration, Coupling) proc->analysis Generate Spectrum elucid Structure Elucidation analysis->elucid

General Workflow for NMR Spectral Analysis.

References

A Comparative Guide to the Infrared Spectroscopy of 2,6-Dimethyl-4-pyranone Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopic properties of 2,6-dimethyl-4-pyranone and its complexes. The data presented is intended to assist researchers in the identification and characterization of these compounds, which are of interest in various fields, including medicinal chemistry and materials science.

Performance Comparison: IR Spectroscopy vs. Other Techniques

Infrared spectroscopy is a powerful and widely used technique for the characterization of this compound complexes. Its primary advantage lies in its ability to provide direct information about the coordination site of the ligand and the strength of the metal-ligand bond. The key vibrational modes of the pyranone ring, particularly the carbonyl (C=O) stretching frequency, are highly sensitive to complexation. A significant shift in this frequency upon coordination provides unequivocal evidence of the carbonyl oxygen atom being the donor site.[1][2][3]

While IR spectroscopy is invaluable for functional group analysis and determining coordination sites, other techniques can provide complementary information:

  • X-ray Crystallography: Offers a definitive three-dimensional structure of the complex in the solid state, providing precise bond lengths and angles. This can confirm the coordination geometry suggested by IR data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the electronic environment of the ligand in solution. Changes in the chemical shifts of the pyranone protons and carbons upon complexation can corroborate the findings from IR spectroscopy.

  • UV-Visible Spectroscopy: Can be used to study the electronic transitions within the complexes, providing insights into their electronic structure and the nature of the metal-ligand bonding.

  • Mass Spectrometry: Determines the mass-to-charge ratio of the complex, confirming its composition and stoichiometry.

Quantitative Data Summary

The following table summarizes the key infrared absorption frequencies for this compound and several of its complexes. The shift in the C=O stretching frequency is a diagnostic indicator of complex formation and the strength of the Lewis acid.

CompoundC=O Stretch (ν_C=O) cm⁻¹Ring C=C Stretch (ν_C=C) cm⁻¹Shift in ν_C=O (Δν_C=O) cm⁻¹Reference
This compound16391678-[1][2]
(C₇H₈O₂)·HgCl₂15851645-54[1][2]
(C₇H₈O₂)·ZnCl₂15681642-71[1][2]
(C₇H₈O₂)·BF₃15181640-121[1][2][3]
(C₇H₈O₂)·SbCl₅14881635-151[1][2]
(C₇H₈O₂)·HBr15081650-131[1][2]

Note: The values are based on solution spectra.

Experimental Protocols

The following protocols describe the general procedures for obtaining the infrared spectra of this compound complexes.

1. Sample Preparation:

  • Solid Samples (Nujol Mull): A common method for preparing solid samples for IR analysis is mulling.[4]

    • Grind a few milligrams of the solid complex into a fine powder using an agate mortar and pestle.

    • Add one to two drops of Nujol (mineral oil) to the powder and continue grinding to create a uniform paste (mull).

    • Spread the mull thinly and evenly between two IR-transparent salt plates (e.g., KBr, NaCl, or CsI).[5]

    • Mount the plates in the spectrometer's sample holder.

  • Solution Samples:

    • Dissolve the complex in a suitable solvent that has minimal absorption in the spectral region of interest (e.g., chloroform, carbon tetrachloride).

    • Use a liquid cell with IR-transparent windows (e.g., CaF₂, BaF₂). The path length of the cell should be chosen based on the concentration of the solution.

    • Inject the solution into the cell using a syringe, ensuring no air bubbles are trapped.

    • Place the cell in the spectrometer. A reference spectrum of the pure solvent should be recorded and subtracted from the sample spectrum.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Spectral Range: The mid-infrared region (4000-400 cm⁻¹) is generally scanned to observe the fundamental vibrational modes of the complexes. For studying metal-ligand vibrations, the far-infrared region (below 400 cm⁻¹) may also be investigated.[5]

  • Resolution: A spectral resolution of 2-4 cm⁻¹ is usually sufficient.

  • Data Processing: The obtained spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the IR spectroscopic analysis of this compound complexes.

experimental_workflow cluster_synthesis Complex Synthesis cluster_preparation Sample Preparation cluster_analysis IR Spectroscopic Analysis cluster_interpretation Data Interpretation start This compound + Metal Halide/Lewis Acid synthesis Reaction in Suitable Solvent start->synthesis isolation Isolation and Purification of Complex synthesis->isolation solid Solid Sample (Nujol Mull) isolation->solid if solid solution Solution Sample isolation->solution if soluble ftir FTIR Spectrometer solid->ftir solution->ftir data Data Acquisition (4000-400 cm⁻¹) ftir->data processing Data Processing (Baseline Correction, etc.) data->processing analysis Analysis of Vibrational Frequencies processing->analysis comparison Comparison with Free Ligand analysis->comparison conclusion Determination of Coordination Site and Bond Strength comparison->conclusion

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,6-Dimethyl-4-pyranone. For comparative purposes, the fragmentation data of structurally related and alternative compounds, namely 4H-pyran-4-one, Maltol, and 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, are also presented. This document aims to serve as a practical reference for the identification and characterization of these compounds in various research and development settings.

Performance Comparison: Fragmentation Patterns

The mass spectral data presented below were obtained under standard electron ionization (70 eV) conditions. The relative intensities of the major fragment ions are tabulated for straightforward comparison.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 124 (88%)43 (100%)69 (66%), 95 (45%), 81 (35%)[1]
4H-Pyran-4-one 966839, 40[2]
Maltol 12612643, 55, 85, 98[3]
2,5-Dimethyl-4-hydroxy-3(2H)-furanone 1284357, 71, 85[4]

Experimental Protocols

The following is a general experimental protocol for the analysis of small, volatile organic compounds, such as this compound and its alternatives, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Samples should be dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 10 µg/mL.[5]

  • Ensure the sample is free of particulate matter by centrifugation or filtration before transferring to a 1.5 mL glass autosampler vial.[5][6]

  • A minimum sample volume of 50 µL is recommended.[5]

  • Avoid the use of non-volatile solvents, strong acids or bases, and water.[5][6] For semi-volatile or polar compounds, derivatization may be necessary to increase volatility.[5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of small polar molecules (e.g., DB-5 or equivalent).

  • Injector: Set to a splitless mode with a temperature of 250°C. The purge time and flow should be optimized for the specific instrument and analytes, for example, a purge time of 25 seconds and a purge flow of 40 mL/min.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Oven Temperature Program: An initial temperature of 90°C held for 3 minutes, followed by a ramp to 150°C at 15°C/min, then to 170°C at 5°C/min, and a final ramp to 200°C at 20°C/min with a 10-minute hold.[8] This program should be adjusted based on the volatility of the specific compounds being analyzed.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7][8]

    • Ion Source Temperature: 230°C.[7][8]

    • Quadrupole Temperature: 150°C.[7][8]

    • Transfer Line Temperature: 280-290°C.[7]

    • Mass Scan Range: m/z 50-600.[7]

    • Solvent Delay: Adjusted to prevent the solvent peak from being detected, typically around 5-6 minutes.[7]

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 124). Subsequent fragmentation events lead to the formation of the observed daughter ions. The proposed fragmentation pathway is visualized in the diagram below.

fragmentation_pathway M C₇H₈O₂⁺˙ (m/z 124) Molecular Ion F95 C₆H₇O⁺ (m/z 95) M->F95 - CHO F69 C₄H₅O⁺ (m/z 69) M->F69 - C₃H₃O F81 C₅H₅O⁺ (m/z 81) F95->F81 - CH₂ F43 C₂H₃O⁺ (m/z 43) Base Peak F69->F43 - C₂H₂

Caption: Proposed EI fragmentation pathway of this compound.

References

A Comparative Guide to the Reactivity of 2,6-Dimethyl-4-pyrone and Other Pyrone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,6-Dimethyl-4-pyrone with other key pyrone compounds, namely 2-pyrone and 4-pyrone. The information presented is curated from available experimental data and augmented with predictions based on established principles of organic chemistry to facilitate a comprehensive understanding for researchers in drug discovery and chemical synthesis.

Executive Summary

Pyrone scaffolds are significant in medicinal chemistry and natural product synthesis. Understanding the nuanced reactivity of substituted pyrones like 2,6-Dimethyl-4-pyrone is crucial for designing novel synthetic routes and developing new molecular entities. This guide focuses on two fundamental aspects of their reactivity: susceptibility to electrophilic attack and participation in cycloaddition reactions.

Generally, the electron-donating methyl groups in 2,6-Dimethyl-4-pyrone are anticipated to enhance its reactivity towards electrophiles compared to the parent 4-pyrone. Conversely, these substituents may introduce steric hindrance, potentially influencing the rates and outcomes of cycloaddition reactions. 2-Pyrone, with its distinct electronic distribution, often exhibits different reactivity patterns compared to its 4-pyrone counterparts.

Comparative Reactivity Data

The following table summarizes the key physical and chemical properties of 2,6-Dimethyl-4-pyrone, 2-pyrone, and 4-pyrone, including spectroscopic data and a qualitative comparison of their reactivity in representative reactions. Due to a lack of direct comparative kinetic studies in the literature under identical conditions, the reactivity comparison is based on established electronic and steric effects.

Property2,6-Dimethyl-4-pyrone2-Pyrone4-Pyrone
Molar Mass ( g/mol ) 124.14[1]96.0896.08
Appearance Colorless to pale yellow solidColorless to pale yellow liquid or solid[2]Colorless to pale yellow solid
¹H NMR (CDCl₃, δ ppm) 6.04 (s, 2H), 2.25 (s, 6H)[3]6.25 (m, 1H), 7.20 (m, 2H), 7.40 (m, 1H)6.35 (d, 2H), 7.75 (d, 2H)
¹³C NMR (CDCl₃, δ ppm) 18.4, 111.9, 163.5, 181.8116.3, 122.9, 136.2, 143.5, 161.8116.8, 141.5, 185.1
IR (C=O, cm⁻¹) ~1640[4]~1720~1650
Reactivity towards Electrophiles (e.g., Bromination) Higher (activated by two methyl groups)ModerateLower (less activated than the 2,6-dimethyl derivative)
Reactivity in Diels-Alder Reactions Moderate (potential steric hindrance from methyl groups)High (commonly used as a diene)[5]Moderate

Experimental Protocols

To provide a framework for the direct comparison of reactivity, the following standardized experimental protocols are proposed.

Electrophilic Substitution: Bromination

This protocol is designed to compare the relative rates of bromination.

Objective: To assess the susceptibility of the pyrone ring to electrophilic attack.

Materials:

  • Pyrone substrate (2,6-Dimethyl-4-pyrone, 2-pyrone, or 4-pyrone)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • Sodium thiosulfate solution (for quenching)

Procedure:

  • Dissolve a known concentration (e.g., 0.1 M) of the pyrone substrate in the chosen inert solvent in a reaction vessel protected from light.

  • To this solution, add an equimolar amount of bromine solution in the same solvent dropwise at a controlled temperature (e.g., 0 °C).

  • Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique (e.g., GC-MS or ¹H NMR) to determine the rate of consumption of the starting material and the formation of brominated products.

  • Once the reaction is complete or has reached a desired time point, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the organic products, dry the organic layer, and analyze the product distribution.

Expected Outcome: 2,6-Dimethyl-4-pyrone is expected to react faster than 4-pyrone due to the electron-donating nature of the methyl groups, which activate the ring towards electrophilic substitution. 2-Pyrone's reactivity will depend on the specific regioselectivity of the bromination.

[4+2] Cycloaddition: Diels-Alder Reaction

This protocol aims to compare the efficiency of pyrones as dienes in a Diels-Alder reaction.

Objective: To evaluate the influence of substitution on the dienic character of the pyrone ring.

Materials:

  • Pyrone substrate (2,6-Dimethyl-4-pyrone, 2-pyrone, or 4-pyrone)

  • A reactive dienophile (e.g., Maleic anhydride or N-phenylmaleimide)

  • Anhydrous toluene or xylene as the solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the pyrone substrate (e.g., 1 equivalent) and the dienophile (e.g., 1.1 equivalents) in the chosen solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the resulting cycloadduct by recrystallization or column chromatography.

  • Compare the reaction times and isolated yields of the adducts for the different pyrones.

Expected Outcome: 2-Pyrone is generally a good diene in Diels-Alder reactions. The reactivity of 2,6-Dimethyl-4-pyrone may be slightly reduced due to steric hindrance from the methyl groups at the termini of the diene system, potentially affecting the approach of the dienophile.

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate a typical electrophilic substitution pathway and a generalized experimental workflow for comparing pyrone reactivity.

Electrophilic_Substitution Pyrone Pyrone Substrate Intermediate Carbocation Intermediate (Sigma Complex) Pyrone->Intermediate + E⁺ Electrophile Electrophile (E⁺) Product Substituted Pyrone Intermediate->Product - H⁺ Proton H⁺ Intermediate->Proton Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Pyrone1 2,6-Dimethyl-4-pyrone Reaction Standardized Reaction (e.g., Bromination or Diels-Alder) Pyrone1->Reaction Pyrone2 2-Pyrone Pyrone2->Reaction Pyrone3 4-Pyrone Pyrone3->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, NMR) Reaction->Monitoring Quantification Yield / Rate Determination Monitoring->Quantification Comparison Comparative Reactivity Assessment Quantification->Comparison

References

The Derivatization Dilemma: Unlocking the Biological Potential of 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of 2,6-Dimethyl-4-pyranone and its derivatives reveals a classic case of a parent compound requiring chemical modification to unlock its therapeutic potential. While the core pyranone structure is a versatile scaffold, experimental evidence strongly suggests that this compound itself exhibits limited intrinsic biological activity. However, through targeted derivatization, this simple molecule can be transformed into a diverse array of potent agents with significant anticancer, antimicrobial, and antioxidant properties.

This guide provides an objective comparison of the biological performance of this compound versus its derivatives, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to aid researchers in their own investigations.

Comparative Analysis of Biological Activities

The true potential of the this compound scaffold is realized through the addition of various functional groups. The following tables summarize the quantitative data on the anticancer, antimicrobial, and antioxidant activities of several derivatives, highlighting the significant enhancement of biological activity compared to the parent structure. Notably, a close structural analog of the parent compound, 5-hydroxy-2-hydroxymethyl-4-pyranone, was found to have no effect on the growth of L1210 murine leukemia cells, underscoring the necessity of derivatization for cytotoxic activity.[1]

Anticancer Activity

The cytotoxic effects of pyranone derivatives have been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a key metric of anticancer potency.

Derivative Name/StructureCancer Cell LineIC50 (µM)
Parent Compound Analog: 5-hydroxy-2-hydroxymethyl-4-pyranoneL1210 Murine LeukemiaNo effect
5-hydroxy-2-iodomethyl-4-pyranoneL1210 Murine Leukemia3.15
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 Murine Leukemia3.40
2-bromomethyl-5-hydroxy-4-pyranoneL1210 Murine Leukemia4.30
Phomapyrone AHL-6034.62
Phomapyrone BHL-6027.90

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Derivative Name/StructureMicroorganismMIC (µg/mL)
Parent Compound: this compoundData not available-
2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dioneE. coli, S. aureus, P. aeruginosa>1024[2]
7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-oneS. aureus0.5-15
Various 4H-Pyran derivativesMycobacterium bovis (BCG)6.25 - 50[3]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Antioxidant Activity

The ability of pyranone derivatives to scavenge free radicals is a key aspect of their therapeutic potential. The IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents the concentration of the antioxidant that is required to scavenge 50% of the DPPH free radicals.

Derivative Name/StructureAntioxidant AssayIC50 (µg/mL)
Parent Compound: this compoundData not available-
Substituted aryl derivatives of 2,6-diphenylpiperidine-4-oneDPPH1.84 - 4.53[4]
Unsubstituted aryl derivatives of 2,6-diphenylpiperidine-4-oneDPPH6.46 - 11.13[4]
Vernonia amygdalina leaf extracts (containing pyranone-like structures)DPPH94.83 - 111.4

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., L1210, HL-60)

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyranone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a further 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Pyranone derivatives to be tested

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the pyranone derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanisms of Action

The enhanced biological activity of pyranone derivatives can be attributed to their ability to interact with and modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

MAPK and PI3K/Akt Signaling Pathways in Cancer

Several pyranone derivatives have been shown to exert their anticancer effects by targeting the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

MAPK_PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT AKT->Proliferation Pyranone Pyranone Derivatives Pyranone->MEK Inhibition Pyranone->PI3K Inhibition

Caption: Pyranone derivatives can inhibit the MAPK and PI3K/Akt signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Some pyranone derivatives have demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB.

NFkB_Pathway cluster_0 Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Pyranone Pyranone Derivatives Pyranone->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by pyranone derivatives.

Quorum Sensing Inhibition in Bacteria

Certain pyranone derivatives can interfere with quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate gene expression and virulence. By inhibiting QS, these compounds can reduce the pathogenicity of bacteria without directly killing them, which may reduce the development of resistance.

Quorum_Sensing_Workflow Bacteria Bacterial Population Autoinducers Autoinducers (Signaling Molecules) Bacteria->Autoinducers Production Receptor Receptor Protein Autoinducers->Receptor Binding Virulence Virulence Factor Expression & Biofilm Formation Receptor->Virulence Activation Pyranone Pyranone Derivatives Pyranone->Receptor Inhibition

Caption: Pyranone derivatives can act as quorum sensing inhibitors.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of 2,6-Dimethyl-4-pyranone and its Thio-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of 2,6-Dimethyl-4-pyranone and its sulfur-containing counterpart, 2,6-Dimethyl-4-thiopyranone. By delving into the subtle yet significant differences in their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) profiles, we illuminate the structural and electronic impact of substituting the ring oxygen with a sulfur atom.

This comparative analysis is supported by a compilation of experimental data for this compound and a predictive overview for its thio-analog, for which comprehensive experimental data is less readily available in public databases. The accompanying detailed experimental protocols provide a framework for obtaining and interpreting the spectroscopic data for these and similar heterocyclic compounds.

Structural and Spectroscopic Overview

The core structural difference between this compound and 2,6-Dimethyl-4-thiopyranone lies in the heteroatom at the 1-position of the pyran ring. The replacement of the oxygen atom in the pyranone with a less electronegative and larger sulfur atom in the thiopyranone induces notable changes in the electron distribution, bond lengths, and bond angles within the molecule. These alterations are directly reflected in their respective spectroscopic signatures.

dot

Structural Comparison cluster_pyranone This compound cluster_thiopyranone 2,6-Dimethyl-4-thiopyranone Pyranone Pyranone_formula C₇H₈O₂ MW: 124.14 g/mol Thiopyranone Thiopyranone_formula C₇H₈OS MW: 140.20 g/mol General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparative Interpretation Prep Dissolve sample in appropriate deuterated solvent (NMR) or transparent solvent (UV-Vis). Prepare KBr pellet or neat sample (IR). Prepare dilute solution (MS). NMR ¹H and ¹³C NMR IR FT-IR UV UV-Vis MS Mass Spectrometry Analysis Process spectra. Identify chemical shifts, coupling constants, vibrational frequencies, absorption maxima, and m/z values. NMR->Analysis IR->Analysis UV->Analysis MS->Analysis Compare Compare spectra of This compound and its thio-analog. Correlate spectral differences with structural changes. Analysis->Compare

X-ray crystallography for the structural validation of 2,6-Dimethyl-4-pyranone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2,6-Dimethyl-4-pyranone, a scaffold of interest in medicinal chemistry, precise structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of this class of compounds, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for the structural determination of this compound derivatives is contingent on the specific information required, the nature of the sample, and the stage of the research. While X-ray crystallography provides the definitive solid-state three-dimensional structure, NMR spectroscopy offers invaluable insights into the molecule's structure and dynamics in solution. Mass spectrometry, on the other hand, provides precise mass measurement, confirming the elemental composition. A multi-technique approach is often the most rigorous strategy for comprehensive structural validation.

Analytical TechniqueInformation ObtainedSample RequirementsKey Performance Metrics
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and crystal packing information.High-quality single crystal (typically 0.1-0.5 mm in size).High resolution (typically < 1.0 Å), low R-factor, unambiguous structure determination.
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms (through-bond correlations), stereochemistry, conformational dynamics in solution, and regiochemistry.Soluble sample in a suitable deuterated solvent (typically 1-10 mg).Chemical shift dispersion, resolution of signals, and observation of key correlations in 2D spectra (e.g., COSY, HSQC, HMBC).
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition.Small amount of sample, often in solution (ng to µg).High mass accuracy (typically < 5 ppm), and characteristic fragmentation patterns in MS/MS experiments.

Experimental Data: A Comparative Analysis

To illustrate the complementary nature of these techniques, the following tables summarize hypothetical yet representative data for a fictional derivative: 3-Bromo-2,6-dimethyl-4-pyranone .

X-ray Crystallography Data
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123
b (Å)10.567
c (Å)12.987
β (°)98.76
Volume (ų)1101.2
Z4
R-factor0.045
Resolution (Å)0.85
NMR Spectroscopy Data (in CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityKey HMBC Correlations
¹H2.35sC2, C3
2.45sC5, C6
6.15sC3, C5
¹³C20.5q-
22.1q-
110.2d-
118.9s-
160.5s-
163.2s-
175.8s-
High-Resolution Mass Spectrometry Data
Ionization ModeCalculated m/zMeasured m/zMass Accuracy (ppm)Molecular Formula
ESI+202.9760202.9758-1.0C₇H₇BrO₂

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth : Single crystals of the this compound derivative are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents). The vessel is covered and left undisturbed in a vibration-free environment.

  • Crystal Mounting : A suitable single crystal (0.1-0.5 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant.

  • Data Collection : The mounted crystal is placed in a stream of cold nitrogen (e.g., 100 K) on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition : The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing and Analysis : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS. The 1D and 2D spectra are then analyzed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

High-Resolution Mass Spectrometry
  • Sample Preparation : A dilute solution of the this compound derivative (approximately 1 mg/mL) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). This solution is further diluted to the ng/mL or µg/mL range.

  • Infusion and Ionization : The sample solution is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) via direct infusion or after separation by liquid chromatography (LC).

  • Mass Analysis : The mass spectrum is acquired on a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap). The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Analysis : The accurate mass of the molecular ion is determined from the mass spectrum. This mass is then used to calculate the elemental composition of the molecule using a formula calculator, with a mass accuracy tolerance of typically less than 5 ppm.

Visualization of Workflows and Relationships

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_synthesis Synthesis of Derivative xray_crystal Crystal Growth xray_synthesis->xray_crystal xray_data Data Collection xray_crystal->xray_data xray_solve Structure Solution & Refinement xray_data->xray_solve xray_structure 3D Solid-State Structure xray_solve->xray_structure nmr_synthesis Synthesis of Derivative nmr_prep Sample Preparation nmr_synthesis->nmr_prep nmr_acq Data Acquisition (1D & 2D) nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc nmr_structure Solution-State Structure & Connectivity nmr_proc->nmr_structure ms_synthesis Synthesis of Derivative ms_prep Sample Preparation ms_synthesis->ms_prep ms_acq Data Acquisition (HRMS) ms_prep->ms_acq ms_analysis Data Analysis ms_acq->ms_analysis ms_formula Elemental Composition ms_analysis->ms_formula

Caption: Experimental workflows for the structural validation of this compound derivatives.

logical_relationships xray X-ray Crystallography threeD_structure 3D Atomic Arrangement (Solid State) xray->threeD_structure Provides definitive stereochem Stereochemistry xray->stereochem Determines absolute nmr NMR Spectroscopy connectivity Atom Connectivity (Solution State) nmr->connectivity Establishes nmr->stereochem Determines relative ms Mass Spectrometry composition Elemental Formula ms->composition Confirms

Caption: Logical relationships between analytical techniques and the structural information they provide.

A Comparative Guide to the Electronic Properties of 2,6-Dimethyl-4-pyranone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2,6-Dimethyl-4-pyranone and its structural analogs: 4-pyrone, 2-methyl-4-pyranone, and 2,6-Lutidone. This document is intended to serve as a resource for researchers and professionals in drug discovery and materials science by summarizing key computational data, outlining experimental protocols, and visualizing relevant biological pathways.

Comparison of Electronic Properties

The electronic properties of this compound and its analogs are crucial for understanding their reactivity, stability, and potential as pharmacophores or functional materials. While a comprehensive computational study applying a uniform methodology to all four molecules is not available in the current literature, this guide synthesizes available data and established computational chemistry principles to draw meaningful comparisons. The following tables summarize key electronic properties, with the caveat that values are collated from different studies and should be interpreted with consideration for the varied computational methods employed.

MoleculeCommon NameHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1 This compoundData not availableData not availableData not availableData not available
2 4-PyroneData not availableData not availableData not available3.87[1]
3 2-Methyl-4-pyranoneData not availableData not availableData not availableData not available
4 2,6-LutidoneData not availableData not availableData not availableData not available

Note: The absence of direct computational data for all compounds from a single, consistent study necessitates a qualitative comparison based on established chemical principles.

Experimental and Computational Protocols

The determination of the electronic properties of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Computational Methodology: Density Functional Theory (DFT)

A prevalent method for calculating the electronic properties of pyranone derivatives is Density Functional Theory (DFT). A typical and reliable protocol involves:

  • Geometry Optimization: The molecular structure is optimized to its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G* basis set.

  • Frequency Calculations: To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, properties such as HOMO-LUMO energies and the molecular dipole moment are calculated. For more accurate electronic properties, a larger basis set like 6-311+G(d,p) may be employed.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

Experimental Workflow: Spectroscopic and Electrochemical Analysis

Experimental validation of computational findings is crucial. A general workflow for characterizing the electronic properties of a compound like this compound would be:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_electronic Electronic Property Measurement cluster_computational Computational Modeling synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr xray X-ray Crystallography purification->xray uv_vis UV-Vis Spectroscopy purification->uv_vis mass_spec Mass Spectrometry nmr->mass_spec dft DFT Calculations (Geometry, HOMO/LUMO, MEP) xray->dft cv Cyclic Voltammetry uv_vis->cv cv->dft

Experimental and computational workflow for characterization.

Biological Significance: Role in Cancer Signaling Pathways

Pyrone derivatives have garnered significant interest in drug development due to their diverse biological activities, including anticancer properties. These compounds can modulate various oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

A key mechanism of action for some pyrone derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

G Pyrone Pyrone Derivative Bcl2 Anti-apoptotic Bcl-2 family Pyrone->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak Pyrone->BaxBak Activates Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito Promotes permeabilization CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Simplified signaling pathway of pyrone-induced apoptosis.

Furthermore, some α-pyrone derivatives have been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. This pathway plays a crucial role in protecting cells from oxidative stress, and its activation can be a therapeutic strategy in diseases where oxidative stress is a contributing factor.

G cluster_nucleus Pyrone α-Pyrone Derivative Keap1 Keap1 Pyrone->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits degradation Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Genes Antioxidant Genes ARE->Genes Activates transcription Nrf2_n->ARE Binds to

Activation of the Nrf2/ARE pathway by α-pyrone derivatives.

References

Comparative analysis of synthesis methods for substituted 4-pyrones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-pyrone (or γ-pyrone) scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds. Its inherent biological activities and synthetic versatility have established it as a valuable building block in medicinal chemistry and drug discovery. This guide provides a comparative analysis of three prominent methods for the synthesis of substituted 4-pyrones, offering experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative parameters of the three discussed synthesis methods for substituted 4-pyrones.

MethodKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Cyclization of 1,3,5-Triketone PrecursorsDehydroacetic acid, Concentrated Hydrochloric Acid1 - 24 hours30 - 100 °C~90%High yield, readily available starting material, straightforward procedure.Limited to specific substitution patterns based on the precursor.
TfOH-Promoted Synthesis from DiynonesDiynone, Trifluoromethanesulfonic acid (TfOH), Water36 hours100 °C30 - 92%Atom-economical, good functional group tolerance, access to diverse substitutions.Requires synthesis of diynone precursors, strong acid catalyst.
Synthesis from Kojic AcidKojic acid derivatives (triflate, stannane), Palladium catalystVaries (typically hours)Varies (rt to reflux)VariesAccess to 5-substituted 4-pyrones, versatile for C-C bond formation.Multi-step process, requires synthesis of organometallic intermediates.

Experimental Protocols

Cyclization of 1,3,5-Triketone Precursors: Synthesis of 2,6-Dimethyl-γ-pyrone from Dehydroacetic Acid

This method utilizes the acid-catalyzed cyclization of a 1,3,5-triketone precursor, exemplified by the high-yield synthesis of 2,6-dimethyl-γ-pyrone from the readily available dehydroacetic acid.[1]

Experimental Procedure: [1]

  • In a round-bottom flask equipped with a reflux condenser, combine dehydroacetic acid (10.0 g) and concentrated hydrochloric acid (40.0 mL, 30% mass fraction).

  • Heat the mixture in an oil bath at 50 °C with stirring for 4 hours.

  • After cooling, the reaction solution containing 2,6-dimethyl-γ-pyrone is obtained.

  • For purification, the reaction solution is distilled under reduced pressure until dryness. The residue is dissolved in water and washed with cold benzene to remove impurities.

  • The aqueous layer is separated and saturated with an inorganic salt (e.g., sodium chloride). The pH is adjusted to 7-12.

  • The saturated solution is extracted with chloroform. The organic layer is dried over a solid desiccant, filtered, and concentrated to yield the crude product.

  • High-purity 2,6-dimethyl-γ-pyrone is obtained by slow sublimation of the crude product, affording a white, needle-like crystalline solid.

experimental_workflow_1 cluster_reaction Reaction cluster_purification Purification start Dehydroacetic Acid + Conc. HCl reaction Heat at 50°C 4 hours start->reaction product 2,6-Dimethyl-γ-pyrone (in solution) reaction->product distillation Reduced Pressure Distillation product->distillation dissolution Dissolve in Water distillation->dissolution washing Wash with Benzene dissolution->washing separation Separate Aqueous Layer washing->separation salting Saturate with NaCl separation->salting extraction Extract with Chloroform salting->extraction drying Dry & Concentrate extraction->drying sublimation Sublimation drying->sublimation final_product High-Purity 2,6-Dimethyl-γ-pyrone sublimation->final_product

Caption: Workflow for the synthesis of 2,6-dimethyl-γ-pyrone.

TfOH-Promoted Synthesis of Substituted 4-Pyrones from Diynones

This atom-economical method involves the trifluoromethanesulfonic acid (TfOH)-promoted nucleophilic addition of water to a diynone, followed by cyclization to afford the corresponding 4-pyrone.[2] This approach is notable for its simplicity and the use of water as both a reagent and a green solvent.

Experimental Procedure: [2]

  • In a 15 mL test tube, combine the diynone (0.5 mmol), trifluoromethanesulfonic acid (1.0 equiv.), and water (1.0 mL).

  • Stir the reaction mixture at 100 °C for 36 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (5 mL) and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate, v/v = 5:1 to 2:1) to yield the substituted 4-pyrone.

signaling_pathway_2 Diynone Diynone Activated_Diynone Activated Diynone (Carbonyl Protonation) Diynone->Activated_Diynone TfOH Intermediate_A Intermediate A (Nucleophilic attack of H2O + Keto-enol tautomerization) Activated_Diynone->Intermediate_A H2O Intermediate_B Intermediate B (Protonation + C-C bond rotation) Intermediate_A->Intermediate_B H+ Cyclized_Intermediate Cyclized Intermediate (Intramolecular Cyclization) Intermediate_B->Cyclized_Intermediate Product Substituted 4-Pyrone Cyclized_Intermediate->Product -H+

Caption: Proposed mechanism for TfOH-promoted 4-pyrone synthesis.

Synthesis of 5-Substituted-4-Pyrones from Kojic Acid

This strategy provides access to 5-substituted-4-pyrones by leveraging the readily available starting material, kojic acid. The hydroxyl group at the C-5 position is transformed into a versatile triflate or stannane intermediate, which can then participate in various palladium-catalyzed cross-coupling reactions.

Experimental Procedure (Example: Acylation of Stannane Derivative):

  • Preparation of the Stannane Intermediate: The 5-hydroxy group of kojic acid is first protected, and then converted to a triflate. The triflate is subsequently transformed into the corresponding stannane derivative via a palladium-catalyzed reaction with hexamethylditin.

  • Acylation Reaction:

    • To a solution of the 5-(tributylstannyl)-4-pyrone derivative (0.069 mmol) in DMF (1 mL), add iodobenzene (0.35 mmol) and [Pd(allyl)Cl]₂ (0.007 mmol).

    • Stir the solution under a carbon monoxide atmosphere (1 atm) overnight.

    • Treat the reaction mixture with water and extract with ethyl acetate (2x).

    • Wash the combined organic phases with brine and dry over anhydrous sodium sulfate.

    • After solvent removal under reduced pressure, purify the residue by preparative TLC to afford the 5-acyl-4-pyrone.

logical_relationship_3 Kojic_Acid Kojic Acid Triflate 5-Triflate Derivative Kojic_Acid->Triflate Stannane 5-Stannane Derivative Triflate->Stannane Heck Heck Coupling (e.g., with acrylates) Triflate->Heck Suzuki Suzuki Coupling (e.g., with aryl boronic acids) Stannane->Suzuki Stille Stille Coupling (e.g., with aryl/vinyl halides) Stannane->Stille Acylation Acylation (with aryl halides under CO) Stannane->Acylation Product_Heck 5-Alkenyl-4-pyrone Heck->Product_Heck Product_Suzuki 5-Aryl-4-pyrone Suzuki->Product_Suzuki Product_Stille 5-Aryl/Vinyl-4-pyrone Stille->Product_Stille Product_Acylation 5-Acyl-4-pyrone Acylation->Product_Acylation

Caption: Synthetic pathways from kojic acid to 5-substituted-4-pyrones.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethyl-4-pyranone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,6-Dimethyl-4-pyranone should be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound (CAS No. 1004-36-0) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and to maintain environmental compliance.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][2] Before handling, it is imperative to review the Safety Data Sheet (SDS) and be familiar with the associated hazards.

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles.

  • Wear a fully-buttoned lab coat.

  • Use appropriate chemical-resistant gloves.

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority. The following steps outline the general procedure for preparing this chemical for disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a designated hazardous waste container.

  • Liquid Waste (Solutions): If this compound is in a solvent, the entire solution must be treated as hazardous waste.

    • Segregate halogenated and non-halogenated solvent waste into separate, clearly labeled containers.[3]

  • Do not mix this compound waste with other incompatible waste streams.[4]

2. Containerization:

  • Use only appropriate, sealable, and chemical-resistant containers for waste collection, such as high-density polyethylene (HDPE) containers.[5]

  • Ensure the container has a secure, tight-fitting lid.

  • Leave some headspace in liquid waste containers to allow for expansion.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the full chemical name: "this compound."

  • List all constituents, including solvents, and their approximate concentrations or percentages.

  • Indicate the date when waste was first added to the container.

  • Specify the associated hazards (e.g., "Harmful if Swallowed," "Irritant").

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • The SAA should be at or near the point of waste generation.[6][7]

  • Keep the container closed at all times, except when adding waste.[6][7]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

5. Disposal Request:

  • Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for pickup and disposal.

  • Follow your institution's specific procedures for requesting a chemical waste collection.

Empty Container Disposal:

  • Empty containers of this compound must be triple-rinsed with a suitable solvent.[3]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[3]

  • After rinsing, deface or remove the original label and dispose of the container as directed by your institution's policies, which may allow for disposal in regular waste or glassware waste.[3]

Quantitative Data Summary

PropertyValueSource
CAS Number 1004-36-0[1]
Molecular Formula C7H8O2[1]
Molecular Weight 124.14 g/mol [8]
GHS Hazard Statement H302: Harmful if swallowed[1][2][8]
GHS Disposal Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][8]
Appearance White to beige Crystalline Powder or Crystals[1][9]
Melting Point 132-137 °C[9]
Boiling Point 248-250 °C[9]
Water Solubility Slightly soluble in water[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Storage & Disposal A This compound Waste Generated B Is the waste solid or liquid? A->B C Collect in labeled 'Solid Hazardous Waste' container B->C Solid D Is the solvent halogenated? B->D Liquid G Store sealed container in Satellite Accumulation Area (SAA) C->G E Collect in labeled 'Halogenated Liquid Waste' container D->E Yes F Collect in labeled 'Non-Halogenated Liquid Waste' container D->F No E->G F->G H Container Full or No Longer in Use? G->H H->G No I Contact EHS for Waste Pickup H->I Yes

Caption: Decision workflow for segregating and disposing of this compound waste.

References

Essential Safety and Logistics for Handling 2,6-Dimethyl-4-pyranone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 2,6-Dimethyl-4-pyranone, a compound that is harmful if swallowed. The following procedural guidance outlines the necessary personal protective equipment (PPE), exposure limits for a structurally similar compound, and detailed operational and disposal plans to ensure laboratory safety and compliance.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is critical to prevent exposure. The primary hazard is acute oral toxicity, and contact with skin and eyes should also be avoided. Engineering controls, such as handling the solid in a chemical fume hood, are essential to minimize the risk of inhalation of any dust particles.

Recommended PPE includes:

  • Eye Protection: Chemical safety goggles or safety glasses with side-shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards should be worn.

  • Hand Protection: Due to the ketone functional group in this compound, the selection of appropriate gloves is crucial. While disposable nitrile gloves may be suitable for short-term splash protection, they are generally not recommended for prolonged contact with ketones. For extended handling, gloves made of butyl rubber or Viton® are preferable. Always inspect gloves for any signs of degradation or perforation before and during use. If any contact with the chemical occurs, gloves should be changed immediately.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. For procedures with a higher risk of contamination, a chemically resistant apron may be necessary.

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood), respiratory protection is not typically required. However, if there is a potential for generating dust or aerosols in an area with insufficient ventilation, a NIOSH-approved respirator should be used.

Occupational Exposure Limits (OELs)

Currently, there are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, to provide a conservative reference, the OELs for cyclohexanone, a structurally similar cyclic ketone, are presented below. These values should be used as a guide for risk assessment and control until specific data for this compound becomes available.

ParameterValueOrganization
Permissible Exposure Limit (PEL) 50 ppm (200 mg/m³) - 8-hr TWAOSHA
Recommended Exposure Limit (REL) 25 ppm (100 mg/m³) - 10-hr TWANIOSH
Threshold Limit Value (TLV) 20 ppm - 8-hr TWAACGIH
Short-Term Exposure Limit (STEL) 50 ppmACGIH

TWA: Time-Weighted Average

Glove Material Chemical Resistance for Ketones

The following table provides a general guide to the chemical resistance of common glove materials to ketones. This information is crucial for selecting the appropriate hand protection when working with this compound.

Glove MaterialResistance to KetonesNotes
Nitrile Poor to FairNot recommended for prolonged or immersive contact with many ketones as breakthrough can occur quickly.[1] Suitable for incidental splash protection only, with immediate replacement upon contact.
Natural Rubber (Latex) GoodOffers better resistance to some ketones compared to nitrile for short-term handling.
Neoprene GoodProvides good resistance to a range of chemicals, including some ketones.
Butyl Rubber ExcellentHighly recommended for handling ketones, offering excellent resistance to permeation.[2]
Viton® ExcellentOffers excellent resistance to a broad spectrum of chemicals, including aromatic hydrocarbons and ketones.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for laboratory safety and regulatory compliance.

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh handling_transfer Transfer Chemical as Needed handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Package Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

Disposal Plan

This compound is a non-halogenated organic solid. Its disposal must follow institutional, local, and national regulations for chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams, especially halogenated solvents, acids, bases, or oxidizers. It should be collected as a solid, non-halogenated organic waste.[3][4]

  • Container: Use a designated, chemically compatible, and sealable container for the solid waste. The container must be in good condition and clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas. The date of accumulation should also be clearly marked.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.

  • Arrangement for Pickup: Once the container is full or has been in storage for the maximum allowed time according to your institution's policies, arrange for its collection by the institutional environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

By adhering to these safety protocols and logistical plans, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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